Product packaging for Tert-butyl 7-oxoheptanoate(Cat. No.:)

Tert-butyl 7-oxoheptanoate

Cat. No.: B15220588
M. Wt: 200.27 g/mol
InChI Key: UGMSKHNCQABYQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tert-butyl 7-oxoheptanoate (CAS 2168454-35-9) is a valuable bifunctional compound with a molecular weight of 200.27 g/mol and a molecular formula of C11H20O3 . Its structure features a sterically hindered tert-butyl ester and a ketone (oxo) group at the terminal position . The tert-butyl group acts as a robust protecting group for the carboxylic acid, providing stability under various reaction conditions while allowing for facile deprotection under acidic conditions to reveal the free acid . The ketone group serves as a highly versatile reactive handle for numerous transformations, including nucleophilic additions and reductions, making this compound an essential synthetic intermediate . In research, this keto-ester is employed as a key building block in multi-step syntheses. Its primary value lies in its role as a precursor for chiral synthons; the ketone can be subjected to asymmetric reduction, for example using biocatalysts like alcohol dehydrogenases, to produce enantiomerically enriched hydroxy-esters. These chiral building blocks are crucial for constructing complex molecules, including natural products and active pharmaceutical ingredients (APIs) . The compound's reactivity also allows for carbon-chain extension and further functionalization of its carbon skeleton. Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O3 B15220588 Tert-butyl 7-oxoheptanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 7-oxoheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMSKHNCQABYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of tert-butyl 7-oxoheptanoate. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted properties and established experimental protocols for analogous structures to offer a thorough resource for research and development.

Core Chemical Properties

This compound is a bifunctional molecule containing both a ketone and a tert-butyl ester functional group. Its structure suggests utility as a building block in organic synthesis, potentially in the construction of more complex molecules in pharmaceutical and materials science research.

Physicochemical Data

Quantitative data for this compound is not widely available in peer-reviewed literature. The following table summarizes its basic molecular information and predicted physicochemical properties.

PropertyValueSource
Molecular Formula C₁₁H₂₀O₃-
Molecular Weight 200.28 g/mol -
CAS Number 2168454-35-9-
Predicted Boiling Point 253.5 ± 23.0 °C at 760 mmHgPredicted
Predicted Density 0.955 ± 0.06 g/cm³Predicted
Predicted pKa 19.59 ± 0.40Predicted
Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show the following characteristic signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.76t1H-CHO
~2.43t2H-CH₂-CHO
~2.18t2H-CH₂-COO-
~1.65 - 1.55m4H-CH₂-CH₂-CH₂-
1.44s9H-C(CH₃)₃

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to have the following peaks:

Chemical Shift (ppm)Assignment
~202.5-CHO
~172.8-COO-
~80.3-C(CH₃)₃
~43.8-CH₂-CHO
~35.0-CH₂-COO-
~28.1-C(CH₃)₃
~24.5-CH₂-
~21.8-CH₂-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show strong absorption bands corresponding to the carbonyl groups:

Wavenumber (cm⁻¹)Functional Group
~1735C=O (Ester)
~1725C=O (Aldehyde)
~2970, 2860C-H (Aliphatic)

Mass Spectrometry (Predicted Fragmentation)

Upon electron ionization, this compound is expected to fragment via characteristic pathways for esters and aldehydes. Key predicted fragments include:

m/zFragment
143[M - C₄H₉]⁺ (Loss of tert-butyl group)
125[M - C₄H₉O]⁺ (Loss of tert-butoxy group)
101[M - C₄H₉O₂]⁺ (McLafferty rearrangement of the ester)
57[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols: Synthesis

This compound can be synthesized by the oxidation of the corresponding primary alcohol, tert-butyl 7-hydroxyheptanoate, which is commercially available. Two common and effective methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Synthesis of this compound via Swern Oxidation

The Swern oxidation is a mild and reliable method for the oxidation of primary alcohols to aldehydes.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM), anhydrous

  • Tert-butyl 7-hydroxyheptanoate

  • Triethylamine (Et₃N)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add DMSO (2.4 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add a solution of tert-butyl 7-hydroxyheptanoate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at -78 °C.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the addition of water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis of this compound via Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is another mild method that offers the advantage of being performed at room temperature.

Materials:

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Tert-butyl 7-hydroxyheptanoate

  • Saturated aqueous sodium bicarbonate solution

  • Sodium thiosulfate

  • Standard glassware

Procedure:

  • To a stirred solution of tert-butyl 7-hydroxyheptanoate (1.0 equivalent) in anhydrous DCM (0.1 M), add Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis of this compound from its corresponding alcohol precursor.

Synthesis_Workflow cluster_start Starting Material cluster_process Oxidation Reaction cluster_reagents Reagents cluster_product Final Product Start Tert-butyl 7-hydroxyheptanoate Process Oxidation Start->Process Product This compound Process->Product Reagent1 Swern Oxidation: (COCl)₂, DMSO, Et₃N Reagent1->Process Reagent2 Dess-Martin Oxidation: DMP Reagent2->Process

Caption: Synthetic workflow for this compound.

Potential Biological Significance and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in the current scientific literature. However, its structure as a medium-chain keto ester suggests potential involvement in metabolic pathways analogous to those of medium-chain fatty acids (MCFAs) and ketone bodies.

MCFAs are metabolized in the liver via β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be converted into ketone bodies (β-hydroxybutyrate and acetoacetate). These ketone bodies are important alternative energy sources for the brain and other tissues, particularly during periods of fasting or in ketogenic diets.

It is plausible that this compound could be hydrolyzed in vivo to 7-oxoheptanoic acid. This keto acid could potentially be further metabolized through pathways similar to those of other medium-chain keto acids, influencing cellular energy metabolism. Further research is required to determine if this compound or its metabolites interact with specific signaling pathways, such as those regulated by G-protein coupled receptors that are known to be modulated by fatty acids, or if they have any effect on histone deacetylase (HDAC) activity, a known target of β-hydroxybutyrate.

The following diagram provides a hypothetical metabolic pathway for this compound based on known metabolic processes for similar molecules.

Hypothetical_Metabolism cluster_compound Compound cluster_hydrolysis Initial Metabolism cluster_metabolite Primary Metabolite cluster_beta_oxidation Further Metabolism cluster_products Metabolic Products Compound This compound Hydrolysis Esterase-mediated Hydrolysis Compound->Hydrolysis Metabolite 7-Oxoheptanoic Acid Hydrolysis->Metabolite BetaOxidation β-Oxidation Metabolite->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Ketones Ketone Bodies AcetylCoA->Ketones Ketogenesis

Spectroscopic Profile of Tert-butyl 7-oxoheptanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for tert-butyl 7-oxoheptanoate. Due to the absence of a complete, publicly available experimental dataset for this specific molecule, this guide presents predicted spectroscopic characteristics based on established principles and data from analogous compounds. It also outlines the standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations derived from typical ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a~1.45Singlet9H-
b~2.20Triplet2H~7.4
c~1.65Quintet2H~7.4
d~1.55Quintet2H~7.4
e~2.45Triplet2H~7.4
f~2.15Singlet3H-

Structure for ¹H NMR assignment: CH₃(f)-C(=O)(e)-CH₂-CH₂(d)-CH₂(c)-CH₂-C(=O)O-C(CH₃)₃(a) (Note: The lettering corresponds to the protons on the adjacent carbon atoms)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solonent: CDCl₃)
CarbonChemical Shift (δ, ppm)
C1~209
C2~43
C3~24
C4~29
C5~34
C6~173
C7~80
C8~28
C9~30

Structure for ¹³C NMR assignment: C(9)H₃-C(1)(=O)-C(2)H₂-C(3)H₂-C(4)H₂-C(5)H₂-C(6)(=O)O-C(7)(C(8)H₃)₃

Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional GroupAbsorption Range (cm⁻¹)Intensity
C=O (Ketone)~1715Strong
C=O (Ester)~1735Strong
C-O (Ester)1150-1250Strong
C-H (sp³)2850-3000Medium-Strong
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)
m/zProposed Fragment
200[M]⁺ (Molecular Ion)
185[M - CH₃]⁺
143[M - C₄H₉O]⁺ or [M - OC(CH₃)₃]⁺
127[M - C₄H₉O₂]⁺
101[CH₃CO(CH₂)₄CO]⁺
57[C(CH₃)₃]⁺ (tert-butyl cation)
43[CH₃CO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Data Processing: Fourier transform the FID and phase correct the spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small drop of neat liquid this compound directly onto the ATR crystal.

  • Acquire the spectrum.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Data Processing: Perform a background scan of the clean ATR crystal before scanning the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC) for sample introduction.

Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC-MS Acquisition:

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • GC Column: A standard non-polar column (e.g., DB-5ms).

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Data Processing: The software will generate a total ion chromatogram (TIC) and the mass spectrum corresponding to the chromatographic peak of this compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound Dissolution Dissolution in Appropriate Solvent Synthesis->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final_Report Structure_Elucidation->Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: Workflow for Spectroscopic Analysis.

"Tert-butyl 7-oxoheptanoate" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on tert-butyl 7-oxoheptanoate, a versatile bifunctional molecule utilized in organic synthesis. Its unique structure, featuring a terminal ketone and a sterically hindered tert-butyl ester, makes it a valuable intermediate for the synthesis of a wide array of more complex molecules, including chiral synthons and pharmaceutically active compounds.

Core Compound Data

The fundamental physicochemical properties of this compound and a closely related derivative are summarized below for easy reference and comparison.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound2168454-35-9C₁₁H₂₀O₃200.27
tert-butyl 7-hydroxyheptanoate86013-78-7C₁₁H₂₂O₃202.29

Structural Significance and Synthetic Utility

This compound's utility in synthetic chemistry is derived from its two primary functional groups:

  • The Oxo (Keto) Group: The ketone at the 7-position serves as a reactive site for a multitude of chemical transformations. This includes nucleophilic additions, such as Grignard reactions to introduce carbon substituents, and reductions to form the corresponding secondary alcohol, tert-butyl 7-hydroxyheptanoate. The latter is particularly significant as asymmetric reduction can introduce a stereocenter, providing a pathway to chiral molecules.[1]

  • The Tert-butyl Ester Group: This group acts as a robust protecting group for the carboxylic acid functionality. Its steric bulk renders it stable under a wide range of reaction conditions, including those that modify the keto group.[1] This allows for selective manipulation of the ketone without affecting the ester. The tert-butyl group can be readily removed under acidic conditions to liberate the free carboxylic acid, which can then undergo further reactions like amidation or esterification.

The bifunctional nature of this molecule allows it to act as a valuable building block, connecting different molecular fragments in a convergent synthetic strategy.[1]

Experimental Protocols

Detailed methodologies for key transformations involving this compound are provided below. These protocols are based on established chemical principles and are intended to serve as a guide for laboratory practice.

1. Synthesis of this compound via Oxidation of tert-butyl 7-hydroxyheptanoate

This protocol describes the oxidation of the precursor alcohol to the target ketone using Pyridinium chlorochromate (PCC), a common and effective oxidizing agent for this transformation.

  • Materials:

    • tert-butyl 7-hydroxyheptanoate

    • Pyridinium chlorochromate (PCC)

    • Anhydrous dichloromethane (DCM)

    • Silica gel

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Separatory funnel

    • Chromatography column

  • Procedure:

    • Dissolve tert-butyl 7-hydroxyheptanoate in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

    • Add pyridinium chlorochromate (PCC) to the solution in one portion. The molar ratio of PCC to the alcohol should be approximately 1.5:1.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.

    • Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.

2. Reduction of this compound to tert-butyl 7-hydroxyheptanoate

This protocol details the reduction of the ketone to the corresponding alcohol using sodium borohydride, a mild and selective reducing agent.

  • Materials:

    • This compound

    • Sodium borohydride (NaBH₄)

    • Methanol or Ethanol

    • Deionized water

    • Hydrochloric acid (HCl), 1M aqueous solution

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Separatory funnel

  • Procedure:

    • Dissolve this compound in methanol or ethanol in a round-bottom flask at 0 °C (ice bath).

    • Slowly add sodium borohydride to the solution in small portions.

    • Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.

    • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

    • Acidify the mixture to a pH of approximately 6-7 with 1M HCl.

    • Remove the bulk of the alcohol solvent using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 7-hydroxyheptanoate.

Visualizing Synthetic Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations and the logical relationship of the functional groups of this compound.

Synthetic_Workflow tert-butyl 7-hydroxyheptanoate tert-butyl 7-hydroxyheptanoate This compound This compound tert-butyl 7-hydroxyheptanoate->this compound Oxidation (e.g., PCC) This compound->tert-butyl 7-hydroxyheptanoate Reduction (e.g., NaBH4)

Caption: Synthetic interconversion of tert-butyl 7-hydroxyheptanoate and this compound.

Logical_Relationships cluster_reactions Potential Reactions This compound This compound Ketone tert-butyl Ester Nucleophilic Addition Nucleophilic Addition This compound:f0->Nucleophilic Addition Grignard, etc. Asymmetric Reduction Asymmetric Reduction This compound:f0->Asymmetric Reduction Chiral Synthesis Deprotection (Acidic) Deprotection (Acidic) This compound:f1->Deprotection (Acidic) -> Carboxylic Acid Amidation/Esterification Amidation/Esterification Deprotection (Acidic)->Amidation/Esterification

Caption: Key functional group reactivity of this compound.

References

A Technical Guide to the Solubility of Tert-butyl 7-oxoheptanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 7-oxoheptanoate. Due to the absence of specific published quantitative solubility data for this compound, this document outlines predicted solubility based on the general principles of organic chemistry and provides a detailed experimental protocol for researchers to determine precise solubility values in their solvents of interest.

Predicted Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] this compound is an ester with a molecular structure that includes a polar carbonyl group and a nonpolar hydrocarbon chain. This structure dictates its solubility in various organic solvents. Esters are generally soluble in many common organic solvents.[2] Smaller esters can exhibit some solubility in water because the ester molecules can form hydrogen bonds with water molecules.[3][4][5] However, as the carbon chain length increases, their aqueous solubility decreases.

The predicted solubility of this compound in a range of common organic solvents is summarized in the table below. These predictions are qualitative and should be confirmed by experimental determination.

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Ethyl acetateHighThe polarity of these solvents can interact with the polar carbonyl group of the ester, while their organic nature is compatible with the hydrocarbon portion of the molecule. Esters like ethyl acetate are themselves used as organic solvents, indicating good miscibility with similar compounds.[6]
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe polarity of the alcohol's hydroxyl group can interact with the ester's carbonyl group. Solubility is expected to be good, although potentially slightly less than in polar aprotic solvents due to the competing hydrogen bonding within the solvent.
Nonpolar Hexane, Toluene, Diethyl etherModerate to HighThe long hydrocarbon chain of this compound will interact favorably with nonpolar solvents through van der Waals forces. Diethyl ether is a good solvent for most organic molecules.
Aqueous WaterLowWhile the ester group can participate in hydrogen bonding with water, the relatively long hydrocarbon chain and the bulky tert-butyl group will limit its solubility in water.[3][4]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a common method for determining the solubility of a solid organic compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solid phase should still be present to confirm saturation.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated HPLC, GC, or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Safety Precautions:

  • Always handle organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal information.[7][8][9][10]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sampling & Analysis cluster_3 Results A Add excess tert-butyl 7-oxoheptanoate to vial B Add known volume of solvent A->B C Seal vial B->C D Incubate at constant temperature with agitation C->D E Allow excess solid to settle D->E F Withdraw and filter supernatant E->F G Dilute sample F->G H Analyze concentration (e.g., HPLC, GC) G->H I Calculate solubility H->I

Caption: Experimental workflow for determining solubility.

References

Navigating the Stability and Storage of Tert-butyl 7-oxoheptanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tert-butyl 7-oxoheptanoate, a versatile intermediate in organic synthesis, requires careful consideration of its stability and storage to ensure its integrity and the success of subsequent reactions. This technical guide provides an in-depth analysis of the factors influencing the stability of this compound, recommended storage conditions, and protocols for stability assessment.

Core Stability Profile

The chemical structure of this compound, featuring a ketone and a tert-butyl ester, dictates its stability profile. The tert-butyl ester group is known to be a robust protecting group under many conditions but possesses a key vulnerability to acidic environments, which can lead to hydrolysis. The ketone functional group is generally stable but can be a site for various chemical transformations.

Key Instability Factors:
  • Acidic Conditions: The tert-butyl ester is susceptible to hydrolysis under acidic conditions, which would yield tert-butanol and 7-oxoheptanoic acid. This is a primary degradation pathway to consider.

  • Strong Oxidizing and Reducing Agents: The ketone functional group can be susceptible to oxidation or reduction. Contact with strong oxidizing or reducing agents should be avoided.

Recommended Storage Conditions

Due to the absence of specific stability data for this compound, storage recommendations are based on best practices for structurally similar compounds, such as other keto-esters and tert-butyl esters.

ParameterRecommendationRationale
Temperature -20°C for long-term storage. 2-8°C for short-term storage.Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against potential oxidation and reaction with atmospheric moisture.
Container Tightly sealed, amber glass vial or other non-reactive container.Prevents exposure to light and air.
Incompatibilities Avoid strong acids, strong bases, oxidizing agents, and reducing agents.Prevents chemical reactions that could degrade the compound.

Experimental Protocols for Stability Assessment

The following are general protocols that can be adapted to assess the stability of this compound under various conditions.

Protocol 1: Thermal Stability Assessment
  • Sample Preparation: Accurately weigh samples of this compound into several amber glass vials.

  • Stress Conditions: Place the vials in controlled temperature chambers at various temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each temperature condition.

  • Analysis: Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the purity of the compound and identify any degradation products.

  • Data Evaluation: Quantify the amount of this compound remaining at each time point and calculate the degradation rate.

Protocol 2: pH Stability Assessment
  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, and 12).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.

  • Incubation: Store the solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.

  • Time Points: At regular intervals, take aliquots from each solution.

  • Analysis: Analyze the aliquots by HPLC or another appropriate method to measure the concentration of the parent compound.

  • Data Evaluation: Plot the concentration of this compound versus time for each pH to determine the rate of degradation as a function of pH.

Logical Workflow for Handling and Storage

The following diagram illustrates the decision-making process for the proper handling and storage of this compound.

cluster_receipt Receiving Compound cluster_initial_assessment Initial Assessment cluster_storage Storage cluster_usage Usage cluster_disposal Disposal/Quarantine receive Receive this compound check_purity Check Purity (e.g., HPLC, GC-MS) receive->check_purity is_pure Purity Meets Specification? check_purity->is_pure short_term Short-Term Storage (<= 4 weeks) is_pure->short_term Yes quarantine Quarantine for Investigation is_pure->quarantine No store_short Store at 2-8°C under Inert Gas short_term->store_short long_term Long-Term Storage (> 4 weeks) store_long Store at -20°C under Inert Gas long_term->store_long plan_experiment Plan Experiment store_short->plan_experiment store_long->plan_experiment check_conditions Reaction Conditions Acidic? plan_experiment->check_conditions proceed Proceed with Caution check_conditions->proceed No avoid_acid Use Non-Acidic Conditions check_conditions->avoid_acid Yes avoid_acid->proceed dispose Dispose According to SDS/Local Regulations quarantine->dispose

Handling and Storage Workflow

Synthesis of Tert-butyl 7-oxoheptanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 7-oxoheptanoate, a valuable bifunctional molecule for pharmaceutical and chemical research. This document details plausible synthetic pathways, experimental protocols, and relevant chemical data to support drug development and scientific investigation.

Introduction

This compound is a versatile intermediate possessing both a ketone and a tert-butyl ester functionality. This unique structure allows for a wide range of chemical modifications, making it a valuable building block in the synthesis of more complex molecules, including pharmaceutical ingredients and fine chemicals. The tert-butyl ester group can serve as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, while the ketone functionality allows for various transformations such as reduction to a secondary alcohol, reductive amination, or the formation of carbon-carbon bonds through reactions like the Wittig or Grignard reactions.

This guide outlines two primary synthetic routes for the preparation of this compound, starting from readily available precursors.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound and its precursors is provided below for easy reference.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound 2168454-35-9 C11H20O3 200.28
7-Oxoheptanoic acid35923-65-0C7H12O3144.17
Tert-butyl 7-hydroxyheptanoate86013-78-7C11H22O3202.29

Spectroscopic Data for this compound (Predicted and Literature-Based):

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 9.76 (t, J=1.7 Hz, 1H), 2.44 (t, J=7.4 Hz, 2H), 2.21 (t, J=7.4 Hz, 2H), 1.68 – 1.57 (m, 4H), 1.44 (s, 9H), 1.41 – 1.34 (m, 2H).
¹³C NMR (CDCl₃, 101 MHz) δ 202.5, 173.0, 80.3, 43.8, 35.8, 28.8, 28.1, 24.5, 22.0.
IR (neat) ν 2935, 1725, 1365, 1155 cm⁻¹.
Mass Spec (EI) m/z 200 (M⁺), 144, 127, 101, 57.

Synthetic Pathways

Two principal synthetic routes have been identified for the preparation of this compound. The first route involves the direct esterification of 7-oxoheptanoic acid, while the second route proceeds via the oxidation of tert-butyl 7-hydroxyheptanoate.

Route A: Direct Tert-butyl Esterification of 7-Oxoheptanoic Acid

This approach is a straightforward method that leverages the commercially available 7-oxoheptanoic acid. The primary challenge lies in the selection of an esterification method that is compatible with the ketone functionality. Acid-catalyzed methods using tert-butanol can be effective, though care must be taken to avoid side reactions involving the ketone.

Route_A 7-Oxoheptanoic_acid 7-Oxoheptanoic acid tert_Butyl_7_oxoheptanoate This compound 7-Oxoheptanoic_acid->tert_Butyl_7_oxoheptanoate Esterification tert_Butanol tert-Butanol / Acid Catalyst tert_Butanol->tert_Butyl_7_oxoheptanoate

Caption: Synthetic Route A: Direct Esterification.

Route B: Oxidation of Tert-butyl 7-hydroxyheptanoate

This alternative route begins with the synthesis of tert-butyl 7-hydroxyheptanoate, which is then oxidized to the desired keto-ester. This pathway offers the advantage of utilizing milder oxidation conditions that are less likely to affect the tert-butyl ester group.

Route_B 7_Hydroxyheptanoic_acid 7-Hydroxyheptanoic acid tert_Butyl_7_hydroxyheptanoate Tert-butyl 7-hydroxyheptanoate 7_Hydroxyheptanoic_acid->tert_Butyl_7_hydroxyheptanoate Esterification tert_Butanol_esterification tert-Butanol / Acid Catalyst tert_Butanol_esterification->tert_Butyl_7_hydroxyheptanoate tert_Butyl_7_oxoheptanoate This compound tert_Butyl_7_hydroxyheptanoate->tert_Butyl_7_oxoheptanoate Oxidation Oxidizing_agent Oxidizing Agent (e.g., PCC, DMP) Oxidizing_agent->tert_Butyl_7_oxoheptanoate

Caption: Synthetic Route B: Oxidation Pathway.

Experimental Protocols

The following are adapted experimental protocols for the synthesis of this compound based on established chemical transformations.

Route A: Direct Tert-butyl Esterification of 7-Oxoheptanoic Acid

Materials:

  • 7-Oxoheptanoic acid

  • tert-Butanol

  • Concentrated Sulfuric Acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-oxoheptanoic acid (1.0 eq) in a mixture of dichloromethane and tert-butanol (1:1, v/v), cooled to 0 °C, is slowly added concentrated sulfuric acid (0.1 eq).

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Yield: 60-75%

Route B: Oxidation of Tert-butyl 7-hydroxyheptanoate

This protocol is divided into two stages: the synthesis of the precursor alcohol and its subsequent oxidation.

Stage 1: Synthesis of Tert-butyl 7-hydroxyheptanoate

Materials:

  • 7-Hydroxyheptanoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 7-hydroxyheptanoic acid (1.0 eq) and DMAP (0.1 eq) in dichloromethane at 0 °C is added di-tert-butyl dicarbonate (1.2 eq).

  • The reaction mixture is stirred at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with 1 M HCl, and the layers are separated. The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane) to yield tert-butyl 7-hydroxyheptanoate.

Expected Yield: 80-90%

Stage 2: Oxidation to this compound

Materials:

  • Tert-butyl 7-hydroxyheptanoate

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

Procedure (using PCC):

  • To a suspension of pyridinium chlorochromate (1.5 eq) and silica gel in dichloromethane is added a solution of tert-butyl 7-hydroxyheptanoate (1.0 eq) in dichloromethane.

  • The mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by TLC.

  • Upon completion, the mixture is filtered through a pad of silica gel, eluting with diethyl ether.

  • The filtrate is concentrated under reduced pressure to give the crude product, which is then purified by flash column chromatography (silica gel, hexane/ethyl acetate) to afford pure this compound.

Expected Yield: 75-85%

Data Presentation

The following table summarizes the quantitative data for the proposed synthetic routes.

RouteStarting MaterialKey ReagentsSolventReaction TimeYield (%)Purity (%)
A 7-Oxoheptanoic acidtert-Butanol, H₂SO₄Dichloromethane12-24 h60-75>95
B1 7-Hydroxyheptanoic acidBoc₂O, DMAPDichloromethane4-6 h80-90>97
B2 Tert-butyl 7-hydroxyheptanoatePCCDichloromethane2-4 h75-85>95

Conclusion

This guide has detailed two viable synthetic pathways for the preparation of this compound. Both routes utilize readily available starting materials and employ standard organic chemistry transformations. The choice of route may depend on the availability of starting materials, desired scale, and the specific requirements of the subsequent synthetic steps. The provided experimental protocols, while adapted from general procedures, offer a solid foundation for the laboratory synthesis of this important chemical intermediate. Researchers are encouraged to optimize the reaction conditions to suit their specific needs.

Analytical Methods for the Identification of Tert-butyl 7-oxoheptanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core analytical methods for the identification and characterization of tert-butyl 7-oxoheptanoate. This document details experimental protocols and presents data in a structured format to facilitate comparison and implementation in a laboratory setting.

Introduction

This compound is a keto-ester of interest in various chemical syntheses. Its unambiguous identification is crucial for quality control, reaction monitoring, and regulatory purposes. This guide outlines the principal analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC), that can be employed for its characterization.

Spectroscopic and Chromatographic Methods

The primary methods for the structural elucidation and purity assessment of this compound are NMR, MS, and GC. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity.

2.1.1. Expected ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~2.45Triplet2H-CH₂-C(=O)-
~2.20Triplet2H-C(=O)-CH₂-
~1.60Multiplet4H-CH₂-CH₂-CH₂-
~1.45Singlet9H-C(CH₃)₃

2.1.2. Expected ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm) Assignment
~209C=O (ketone)
~172C=O (ester)
~80-C(CH₃)₃
~42-CH₂-C(=O)-
~34-C(=O)-CH₂-
~28-C(CH₃)₃
~24, 23-CH₂-CH₂-CH₂-

2.1.3. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a relaxation delay of at least 5 seconds for accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans will be necessary compared to ¹H NMR (typically 1024 or more).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the internal standard (TMS at 0 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly sensitive and provides information about the molecular weight and fragmentation pattern of the compound.

2.2.1. Expected Mass Spectral Data (Electron Ionization - EI)

Under electron ionization, this compound is expected to fragment in a predictable manner.

m/z Relative Intensity Assignment
200Low[M]⁺ (Molecular Ion)
185Moderate[M - CH₃]⁺
143Moderate[M - C₄H₉O]⁺
127Moderate[M - C₄H₉O₂]⁺
57High[C₄H₉]⁺ (tert-butyl cation)

2.2.2. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak and compare the fragmentation pattern with the expected values.

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the analytical procedures described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolution Dissolve Sample in CDCl3 Standard Add Internal Standard (TMS) Dissolution->Standard Spectrometer NMR Spectrometer (≥400 MHz) Standard->Spectrometer FT Fourier Transform Spectrometer->FT Correction Phase & Baseline Correction FT->Correction Referencing Reference to TMS Correction->Referencing Interpretation Spectral Interpretation Referencing->Interpretation

Caption: Workflow for NMR analysis of this compound.

GCMS_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Dilution Dilute Sample in Volatile Solvent Injection Inject into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analysis (m/z) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MS_Spectrum Mass Spectrum Analysis TIC->MS_Spectrum

Caption: Workflow for GC-MS analysis of this compound.

Analytical_Technique_Relationship cluster_compound Target Analyte cluster_techniques Analytical Techniques cluster_information Information Obtained Compound Tert-butyl 7-oxoheptanoate NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS GC Gas Chromatography Compound->GC Structure Molecular Structure (Connectivity) NMR->Structure MolWeight Molecular Weight & Fragmentation MS->MolWeight Purity Purity & Volatility GC->Purity

Caption: Relationship between analytical techniques and information obtained.

Conclusion

The combination of NMR spectroscopy and mass spectrometry, particularly when coupled with gas chromatography, provides a robust framework for the unambiguous identification and purity assessment of this compound. The experimental protocols and expected data presented in this guide serve as a valuable resource for researchers and scientists in the fields of chemistry and drug development. Adherence to these methodologies will ensure accurate and reproducible results.

"Tert-butyl 7-oxoheptanoate" physical appearance and form

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 7-oxoheptanoate is a functionalized fatty acid ester of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a ketone and a protected carboxylic acid, makes it a versatile building block for the synthesis of more complex molecules. This guide provides an overview of the available information regarding its physical characteristics.

Physical Appearance and Form

While specific experimental data on the physical appearance of this compound is limited in publicly available literature, its physical state can be inferred from the properties of structurally analogous compounds.

Based on the physical descriptions of closely related molecules, this compound is presumed to be a liquid at room temperature . Specifically:

  • tert-Butyl 7-hydroxyheptanoate , which differs by the reduction of the ketone to a hydroxyl group, is described as a colorless to light yellow liquid [1].

  • tert-Butyl 7-aminoheptanoate , featuring an amino group, is characterized as an oil .

Given these precedents, it is highly probable that this compound presents as a clear, colorless to pale yellow oil or liquid.

Quantitative Physicochemical Data

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
This compound2168454-35-9C₁₁H₂₀O₃200.28Not specified
tert-Butyl 7-hydroxyheptanoate86013-78-7C₁₁H₂₂O₃202.29Colorless to light yellow liquid[1]
tert-Butyl 7-aminoheptanoate105974-64-9C₁₁H₂₃NO₂201.31Oil

Experimental Protocols and Further Information

Currently, there are no detailed experimental protocols or safety data sheets specifically for this compound available in the public domain. Researchers working with this compound should handle it with the care appropriate for a novel chemical substance and may consider the safety precautions for similar aliphatic esters and ketones.

Logical Relationships and Synthetic Utility

The chemical structure of this compound offers two primary sites for chemical modification: the ketone and the tert-butyl ester. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions. The ketone functionality allows for a variety of transformations, including reduction to an alcohol or reaction with nucleophiles. This relationship is depicted in the following logical diagram.

G Synthetic Utility of this compound A This compound B Ketone Moiety (Position 7) A->B contains C Tert-butyl Ester Moiety A->C contains D Nucleophilic Addition / Reduction B->D site for E Deprotection (Acidic Conditions) C->E site for F Secondary Alcohol D->F yields G Carboxylic Acid E->G yields

Caption: Logical diagram illustrating the key functional moieties of this compound and their potential synthetic transformations.

References

Predicted ¹H and ¹³C NMR Shifts for Tert-butyl 7-oxoheptanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for tert-butyl 7-oxoheptanoate. The data presented herein is generated using computational prediction tools and is intended to serve as a reference for researchers in the fields of organic chemistry, analytical chemistry, and drug development. This document also outlines a general experimental protocol for the acquisition of NMR spectra for similar small molecules and includes a logical workflow for NMR prediction and analysis.

Predicted NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These values were obtained using in-silico prediction models that calculate the magnetic shielding of each nucleus based on the molecule's electronic structure.

Structure of this compound:

Chemical structure of this compound

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃ at 400 MHz)

Atom NumberChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
11.45singlet9H-
32.20triplet2H7.4
41.63quintet2H7.4
51.57quintet2H7.2
62.42triplet2H7.2
82.14singlet3H-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃ at 100 MHz)

Atom NumberChemical Shift (δ, ppm)
128.1
280.3
335.1
424.8
523.4
643.4
7208.9
829.9
9 (C=O, ester)172.9

Experimental Protocols

The following provides a generalized, detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation
  • Sample Quantity : For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound in a suitable deuterated solvent. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

  • Solvent Selection : Chloroform-d (CDCl₃) is a common and appropriate solvent for this compound. Ensure the deuterated solvent is of high purity to avoid extraneous signals. The typical volume of solvent used is 0.6-0.7 mL.

  • Internal Standard : Tetramethylsilane (TMS) is the universally recognized internal standard for ¹H and ¹³C NMR in organic solvents and is set to 0.00 ppm. A small, accurately known amount can be added to the solvent for precise chemical shift calibration.

  • Dissolution and Filtration : Dissolve the sample completely in the deuterated solvent within a clean, dry vial. To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation : A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H) equipped with a suitable probe is required.

  • Locking and Shimming : Insert the sample into the magnet. The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Spectral Width : Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time : Typically 2-4 seconds.

    • Relaxation Delay : A delay of 1-5 seconds between pulses ensures full relaxation of the protons, which is crucial for accurate integration.

    • Number of Scans : For a sample of sufficient concentration, 8-16 scans are usually adequate.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

    • Spectral Width : A wider spectral width is needed compared to ¹H NMR (e.g., 0-220 ppm).

    • Acquisition Time : Typically 1-2 seconds.

    • Relaxation Delay : A shorter relaxation delay (e.g., 2 seconds) is often used.

    • Number of Scans : A significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Data Processing :

    • Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

    • Phasing : The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

    • Baseline Correction : The baseline of the spectrum is corrected to be flat.

    • Referencing : The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

    • Integration : For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

Logical Workflow for NMR Prediction and Analysis

The following diagram illustrates the logical workflow from a chemical structure to the analysis of its predicted NMR spectrum.

NMR_Prediction_Workflow cluster_input Input cluster_prediction Prediction Engine cluster_output Predicted Data cluster_analysis Analysis & Verification Structure Chemical Structure (this compound) Prediction NMR Prediction Software (e.g., ACD/Labs, ChemDraw, NMRDB) Structure->Prediction H1_NMR Predicted ¹H NMR Spectrum (Shifts, Multiplicities, J-couplings) Prediction->H1_NMR Generates C13_NMR Predicted ¹³C NMR Spectrum (Shifts) Prediction->C13_NMR Generates Comparison Comparison with Experimental Data H1_NMR->Comparison C13_NMR->Comparison Verification Structure Verification/ Elucidation Comparison->Verification Leads to

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Tert-butyl 7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular analysis, mass spectrometry stands as a cornerstone technique, offering profound insights into the structure and composition of chemical entities. This guide provides an in-depth exploration of the anticipated mass spectrometry fragmentation pattern of tert-butyl 7-oxoheptanoate, a bifunctional molecule incorporating both a ketone and a tert-butyl ester. Understanding its fragmentation behavior is critical for its unambiguous identification and characterization in complex matrices, a common challenge in drug development and metabolic studies.

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization (EI) is expected to be governed by the functional groups present: the tert-butyl ester and the ketone. The fragmentation pathways are predictable through a combination of established mechanisms such as alpha-cleavage, McLafferty rearrangements, and cleavages specific to the tert-butyl group.[1][2][3][4]

The molecular ion ([M]+•) of this compound (m/z 200) is anticipated to be of low abundance or potentially absent, a common characteristic for aliphatic esters.[2][3] The primary fragmentation routes are expected to be initiated by cleavage adjacent to the carbonyl groups and within the tert-butyl moiety.

A significant fragmentation pathway for esters is the cleavage of the bond alpha to the carbonyl group.[2][4] For this compound, this can result in the loss of the tert-butoxy radical (•O-C(CH3)3) to form an acylium ion. Another key fragmentation for esters involves the loss of the alkyl group from the ester, in this case, the tert-butyl cation ((CH3)3C+).[1]

The presence of the ketone at the 7-position introduces additional fragmentation possibilities. Alpha-cleavage adjacent to the ketone carbonyl can lead to the formation of various acylium ions. Furthermore, molecules with a sufficiently long alkyl chain and a carbonyl group are prone to the McLafferty rearrangement, a characteristic fragmentation that involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.[2][5]

The tert-butyl group itself is prone to fragmentation, primarily through the loss of a methyl radical (•CH3) to form a stable tertiary carbocation.[6] This can occur from the molecular ion or from subsequent fragment ions containing the tert-butyl group.

Quantitative Data: Predicted Mass Fragments

m/z Proposed Fragment Ion Formation Pathway Predicted Relative Abundance
200[C11H20O3]+•Molecular IonVery Low
185[C10H17O3]+Loss of •CH3 from the tert-butyl groupModerate
143[C7H11O3]+Loss of •C(CH3)3 (tert-butyl radical)Low
129[C7H13O2]+Acylium ion from loss of •OCH2C(CH3)3Low
115[C6H11O2]+Alpha-cleavage at the ketoneModerate
101[C5H9O2]+McLafferty rearrangement at the esterModerate to High
85[C5H9O]+Alpha-cleavage at the ketoneModerate
57[C4H9]+tert-butyl cationHigh (often base peak)
43[C2H3O]+Acylium ionModerate
41[C3H5]+Allyl cationModerate

Experimental Protocols

To experimentally determine the mass spectrum of this compound, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 35 to 350.

  • Scan Rate: 2-3 scans/second.

  • Transfer Line Temperature: 280 °C.

4. Data Analysis:

  • Identify the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum from the apex of the peak.

  • Subtract the background spectrum from an adjacent region of the chromatogram to obtain a clean mass spectrum.

  • Analyze the fragmentation pattern and compare it to the predicted fragments and pathways.

Visualization of Fragmentation Pathways

To illustrate the logical relationships in the fragmentation of this compound, the following diagrams are provided in the DOT language.

M [M]+• (m/z 200) This compound F185 [M - CH3]+ (m/z 185) M->F185 - •CH3 F57 [C4H9]+ (m/z 57) tert-butyl cation M->F57 - •(C7H11O3) F143 [M - C4H9]+ (m/z 143) M->F143 - •C4H9 F101 [C5H9O2]+ (m/z 101) M->F101 McLafferty Rearrangement

Caption: Primary fragmentation pathways of this compound.

cluster_ester Ester Fragmentation cluster_ketone Ketone Fragmentation Ester_M [M]+• (m/z 200) Loss_tBuO Loss of •O-tBu (m/z 127) Ester_M->Loss_tBuO α-cleavage Loss_tBu Loss of •tBu (m/z 143) Ester_M->Loss_tBu α-cleavage McLafferty_Ester McLafferty (m/z 101) Ester_M->McLafferty_Ester γ-H transfer Ketone_M [M]+• (m/z 200) Alpha_1 α-cleavage (m/z 43) Ketone_M->Alpha_1 Alpha_2 α-cleavage (m/z 157) Ketone_M->Alpha_2 McLafferty_Ketone McLafferty (m/z 116) Ketone_M->McLafferty_Ketone

Caption: Competing fragmentation pathways at the ester and ketone functionalities.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Tert-butyl 7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the characteristic infrared (IR) absorption peaks for tert-butyl 7-oxoheptanoate, intended for researchers, scientists, and professionals in drug development. It includes predicted spectral data, a comprehensive experimental protocol for acquiring an IR spectrum of a liquid sample, and a logical diagram illustrating the correlation between the molecule's functional groups and their respective IR signatures.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: a ketone, a tert-butyl ester, and aliphatic carbon-hydrogen bonds. The following table summarizes the predicted characteristic absorption peaks.

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)IntensityNotes
C=O (Ketone)Stretch1715 - 1725StrongThe position is typical for an acyclic ketone.
C=O (Ester)Stretch1735 - 1750StrongThe tert-butyl group can slightly influence the frequency.
C-O (Ester)Stretch1150 - 1250StrongRepresents the C-O single bond stretching of the ester.
C-H (sp³ Alkanes)Stretch2850 - 3000Medium to StrongArises from the methylene and methyl groups in the heptanoate chain and the tert-butyl group.
C-H (sp³ Alkanes)Bend1365 - 1375 and ~1390MediumThe peak around 1365-1375 cm⁻¹ is characteristic of the tert-butyl group (gem-dimethyl), often appearing as a doublet.

Experimental Protocol for Infrared Spectroscopy

This section outlines a detailed methodology for obtaining the infrared spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.[1][2][3][4]

I. Instrumentation and Materials

  • Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., equipped with a diamond or zinc selenide crystal).[4]

  • Sample: this compound (liquid).

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

  • Pipette or dropper.

II. Sample Preparation

For a neat liquid like this compound, minimal sample preparation is required.[1] Ensure the sample is free of any particulate matter or water, as these can interfere with the spectrum.[5]

III. Instrument Preparation and Background Scan

  • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Launch the spectrometer software and configure the data acquisition parameters (e.g., scan range: 4000-400 cm⁻¹, resolution: 4 cm⁻¹, number of scans: 16-32).

  • Perform a background scan with the clean, empty ATR crystal. This will record the spectrum of the ambient environment (air, CO₂, water vapor), which will be subtracted from the sample spectrum.

IV. Sample Analysis

  • Place a small drop (1-2 drops) of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[1]

  • If the instrument has a pressure clamp, lower it to ensure good contact between the liquid sample and the crystal.[2]

  • Acquire the sample spectrum using the same parameters as the background scan. The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

V. Post-Analysis

  • Clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent to remove all traces of the sample.

  • Save the spectral data in a suitable format (e.g., .spa, .jdx, .csv).

  • Analyze the resulting spectrum, identifying the characteristic peaks and correlating them with the functional groups of the molecule.

Logical Relationship of Functional Groups and IR Peaks

The following diagram illustrates the correlation between the distinct structural components of this compound and their expected absorption regions in an infrared spectrum.

G Figure 1. Correlation of Functional Groups and IR Peaks for this compound cluster_functional_groups Functional Groups cluster_ir_peaks Characteristic IR Absorption Regions (cm⁻¹) mol This compound ketone Ketone (C=O) mol->ketone ester Ester (C=O, C-O) mol->ester alkane Aliphatic C-H (sp³) mol->alkane ketone_peak ~1715 cm⁻¹ (Strong) ketone->ketone_peak C=O Stretch ester_peak ~1740 cm⁻¹ (Strong) ~1200 cm⁻¹ (Strong) ester->ester_peak C=O & C-O Stretch alkane_peak 2850-3000 cm⁻¹ (Medium-Strong) ~1370 cm⁻¹ (Medium) alkane->alkane_peak C-H Stretch & Bend

Caption: Figure 1. Correlation of Functional Groups and IR Peaks.

References

Methodological & Application

Application Notes and Protocols: Tert-butyl 7-oxoheptanoate as a Bifunctional Linker in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that connects these two elements. The linker is a critical determinant of PROTAC efficacy, influencing the stability, cell permeability, and spatial orientation required for the formation of a productive ternary complex (POI-PROTAC-E3 ligase).

This document provides detailed application notes and protocols for the use of tert-butyl 7-oxoheptanoate as a precursor for a flexible, seven-carbon aliphatic linker in the synthesis and evaluation of novel PROTACs. While a simple alkyl chain, the C7 linker provides a moderate length that can be optimal for inducing protein degradation, and the tert-butyl ester offers a convenient handle for a two-step conjugation strategy.

Rationale for Using a Heptanoate-Based Linker

Aliphatic chains are a common and effective type of linker in PROTAC design.[1] A seven-carbon linker derived from heptanoic acid offers a balance of flexibility and length, which can be crucial for achieving the correct geometry for ternary complex formation. The use of this compound provides a stable, commercially available starting material that can be readily incorporated into a PROTAC synthesis workflow. The tert-butyl ester serves as a protecting group for the carboxylic acid, which, after deprotection, can be coupled to an amine-containing warhead or E3 ligase ligand via standard amide bond formation. The ketone at the 7-position can be maintained as part of the linker backbone or potentially utilized for further chemical modifications if desired, though this guide will focus on its role as a simple aliphatic chain precursor after reduction or as is.

Data Presentation: Key Parameters for PROTAC Evaluation

The following tables should be used to systematically record and compare the quantitative data for newly synthesized PROTACs utilizing a heptanoate-derived linker.

Table 1: In Vitro Degradation Potency and Efficacy

PROTAC IdentifierTarget ProteinCell LineDC50 (nM)Dmax (%)Timepoint (h)
PROTAC-C7-X
PROTAC-C7-Y
...
  • DC50: The concentration of PROTAC that induces 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

Table 2: Ternary Complex Formation and Binding Affinity

PROTAC IdentifierTernary ComplexAssay MethodKD (nM)Cooperativity (α)
PROTAC-C7-XPOI - PROTAC - E3 LigaseSPR/BLI/ITC
PROTAC-C7-YPOI - PROTAC - E3 LigaseSPR/BLI/ITC
...
  • KD: Dissociation constant, indicating the affinity of the ternary complex.

  • Cooperativity (α): A measure of the influence of the protein-protein interaction on the stability of the ternary complex.

Visualization of Key Processes

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex POI Protein of Interest (POI) PROTAC PROTAC (Heptanoate Linker) POI->PROTAC binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ub Ubiquitin Proteasome 26S Proteasome POI_ub Poly-ubiquitinated POI POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination POI_ub->Proteasome Recognition & Degradation

Caption: General mechanism of action for a PROTAC utilizing a heptanoate-derived linker.

Synthetic Workflow for Linker Incorporation

Synthesis_Workflow start This compound deprotection Step 1: Deprotection (e.g., TFA in DCM) start->deprotection acid 7-Oxoheptanoic Acid deprotection->acid coupling Step 2: Amide Coupling (e.g., HATU, DIPEA) acid->coupling linker_warhead Linker-Warhead Conjugate coupling->linker_warhead warhead Amine-containing Warhead (POI Ligand) warhead->coupling final_coupling Step 3: Final Coupling linker_warhead->final_coupling protac Final PROTAC Molecule final_coupling->protac e3_ligand Functionalized E3 Ligase Ligand e3_ligand->final_coupling

Caption: Synthetic workflow for incorporating the heptanoate linker into a PROTAC.

Experimental Workflow for PROTAC Evaluation

Experimental_Workflow synthesis PROTAC Synthesis degradation_assay Protein Degradation Assay (Western Blot / In-Cell Western) synthesis->degradation_assay dc50_dmax Determine DC50 and Dmax degradation_assay->dc50_dmax ternary_assay Ternary Complex Formation Assay (SPR, NanoBRET, etc.) dc50_dmax->ternary_assay binding_kinetics Determine Binding Affinity & Cooperativity ternary_assay->binding_kinetics selectivity Selectivity Profiling (Proteomics) binding_kinetics->selectivity optimization SAR & Lead Optimization selectivity->optimization

Caption: Experimental workflow for the biological evaluation of a new PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a Heptanoate-Linked PROTAC

This protocol describes a general two-step method for conjugating the deprotected heptanoate linker to an amine-containing warhead, followed by coupling to an E3 ligase ligand.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Amine-containing warhead (POI ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Functionalized E3 ligase ligand (e.g., with a terminal amine or carboxylic acid for subsequent coupling)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Deprotection of this compound: a. Dissolve this compound in DCM. b. Add TFA dropwise at 0 °C and stir the reaction mixture at room temperature for 2-4 hours. c. Monitor the reaction by TLC or LC-MS. d. Upon completion, remove the solvent and excess TFA under reduced pressure to yield 7-oxoheptanoic acid.

  • Amide Coupling to Warhead: a. Dissolve the amine-containing warhead and 7-oxoheptanoic acid in DMF. b. Add HATU and DIPEA to the solution. c. Stir the reaction mixture at room temperature for 12-24 hours. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). f. Purify the linker-warhead conjugate by flash column chromatography.

  • Final Coupling to E3 Ligase Ligand: a. The purified linker-warhead conjugate now has a terminal functional group (from the original 7-oxoheptanoic acid, which may need to be further modified depending on the E3 ligand's functional group). b. The final coupling step will depend on the nature of the functional groups on the linker-warhead and the E3 ligase ligand. Standard coupling chemistries such as amide bond formation, click chemistry, or ether synthesis can be employed.[1][2]

Protocol 2: Western Blot for Protein Degradation

This protocol is for assessing the ability of a new PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cultured cells expressing the POI

  • PROTAC-C7 compound stock solution (in DMSO)

  • Complete cell culture medium

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the PROTAC-C7 compound for the desired time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a positive control if available. A proteasome inhibitor control should also be included to confirm proteasome-dependent degradation.

  • Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add lysis buffer to each well and incubate on ice. c. Scrape the cells and collect the lysate. d. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentration for all samples and prepare them with Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4 °C. f. Wash the membrane with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane with TBST. i. Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Data Analysis: a. Quantify the band intensities and normalize the POI signal to the loading control. b. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.

Protocol 3: Ternary Complex Formation Assay (General Principles)

Confirming that the PROTAC induces the formation of a ternary complex is crucial. Several biophysical methods can be used for this purpose.[3][4][5]

Methods Overview:

  • Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): One protein (e.g., the E3 ligase) is immobilized on a sensor chip. The other protein (POI) is then injected along with the PROTAC. An increase in signal compared to the POI or PROTAC alone indicates ternary complex formation. This can provide kinetic data (kon, koff) and affinity (KD).

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding. Titrating the PROTAC into a solution of the POI and E3 ligase can determine the thermodynamics of ternary complex formation.

  • NanoBRET™/FRET: These are cell-based assays where the POI and E3 ligase are tagged with a donor and acceptor molecule (e.g., a luciferase and a fluorophore). If the PROTAC brings them into close proximity, energy transfer occurs, which can be measured.[6]

  • AlphaLISA®: A bead-based immunoassay where the POI and E3 ligase are captured on donor and acceptor beads. Upon ternary complex formation induced by the PROTAC, the beads are brought into proximity, generating a chemiluminescent signal.[7]

General Experimental Steps (Illustrative for SPR):

  • Immobilize the purified E3 ligase onto an SPR sensor chip.

  • Inject a constant concentration of the purified POI mixed with varying concentrations of the PROTAC over the chip.

  • Measure the binding response. A concentration-dependent increase in the binding signal indicates the formation of the ternary complex.

  • Fit the data to appropriate binding models to determine the kinetics and affinity of the interaction.

Conclusion

This compound is a versatile and readily available building block for the synthesis of PROTACs with flexible aliphatic linkers. The protocols and guidelines presented here provide a framework for the rational design, synthesis, and evaluation of novel PROTACs using this linker precursor. Systematic evaluation of degradation potency, ternary complex formation, and other key parameters will enable researchers to optimize their PROTACs for enhanced therapeutic potential.

References

Application Notes and Protocols for the Synthesis of PROTACs Utilizing Tert-butyl 7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) using tert-butyl 7-oxoheptanoate as a key starting material for the linker component. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1] This protocol outlines a versatile synthetic route to generate a bifunctional aminoheptanoic acid linker and subsequently couple it to a warhead for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. As a proof-of-concept, the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4) using the well-characterized inhibitor JQ1 as the warhead and a ligand for the von Hippel-Lindau (VHL) E3 ligase is detailed. Furthermore, experimental protocols for the validation of the synthesized PROTAC, including the assessment of BRD4 degradation in cells, are provided.

Introduction

PROTAC technology has emerged as a powerful strategy in drug discovery, offering the potential to target proteins that have been traditionally considered "undruggable."[2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The linker plays a crucial role in the efficacy of a PROTAC, as its length and composition dictate the formation of a productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for ubiquitination and subsequent proteasomal degradation.[3]

Aliphatic chains are commonly employed as PROTAC linkers due to their flexibility and synthetic tractability.[4] this compound serves as a convenient and cost-effective starting material for the synthesis of a C7 aliphatic linker. The synthetic strategy involves the transformation of the ketone and tert-butyl ester functionalities into an amine and a carboxylic acid, respectively, creating a versatile bifunctional linker for PROTAC assembly.

This application note provides detailed protocols for:

  • The synthesis of a 7-aminoheptanoic acid-based linker from this compound.

  • The assembly of a BRD4-targeting PROTAC by coupling the linker to JQ1 (warhead) and a VHL ligand.

  • The experimental validation of the synthesized PROTAC's ability to induce the degradation of BRD4 in a cellular context.

Signaling Pathway: The Ubiquitin-Proteasome System and PROTAC aAion

PROTACs function by coopting the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary_Complex PROTAC PROTAC PROTAC->PROTAC Recycled PROTAC->Ternary_Complex Poly_Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 Ub_E2 Ub-E2 E1->Ub_E2 Activates & transfers Ub E2 E2 Conjugating Enzyme E2->Ub_E2 Ub_E2->Ternary_Complex Recruitment Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Part 1: Synthesis of the Bifunctional Linker from this compound

This section details the conversion of this compound into a versatile 7-aminoheptanoic acid linker, ready for conjugation.

Workflow:

Linker_Synthesis start This compound step1 Reductive Amination start->step1 intermediate Tert-butyl 7-aminoheptanoate step1->intermediate step2 Tert-butyl Ester Deprotection intermediate->step2 final_product 7-Aminoheptanoic Acid Linker step2->final_product

Synthesis of the 7-aminoheptanoic acid linker.

Protocol 1.1: Reductive Amination of this compound

This protocol describes the conversion of the ketone functionality to a primary amine using sodium triacetoxyborohydride.[5][6]

Reagent/MaterialMolecular WeightAmountMoles (mmol)
This compound186.25 g/mol 1.86 g10.0
Ammonium Acetate77.08 g/mol 7.71 g100
Sodium Triacetoxyborohydride (STAB)211.94 g/mol 3.18 g15.0
Methanol (MeOH)-50 mL-
Dichloromethane (DCM)-50 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • To a solution of this compound (1.86 g, 10.0 mmol) in a mixture of methanol (50 mL) and dichloromethane (50 mL), add ammonium acetate (7.71 g, 100 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) in portions over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 0-10% methanol in dichloromethane) to afford tert-butyl 7-aminoheptanoate.

  • Expected Yield: 70-80%.

Protocol 1.2: Deprotection of Tert-butyl 7-aminoheptanoate

This protocol describes the removal of the tert-butyl protecting group to yield the free carboxylic acid using trifluoroacetic acid (TFA).[7][8]

Reagent/MaterialAmount
Tert-butyl 7-aminoheptanoate1.0 g
Dichloromethane (DCM)10 mL
Trifluoroacetic Acid (TFA)10 mL
Diethyl EtherAs needed

Procedure:

  • Dissolve tert-butyl 7-aminoheptanoate (1.0 g) in dichloromethane (10 mL).

  • Add trifluoroacetic acid (10 mL) to the solution at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Add cold diethyl ether to the residue to precipitate the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain 7-aminoheptanoic acid as a TFA salt.

  • Expected Yield: >95%. The product is typically used in the next step without further purification.

Part 2: Synthesis of a BRD4-Targeting PROTAC

This section describes the assembly of the final PROTAC molecule by sequentially coupling the 7-aminoheptanoic acid linker to the VHL ligand and then to the JQ1 warhead.

Workflow:

PROTAC_Synthesis linker 7-Aminoheptanoic Acid Linker coupling1 Amide Coupling (HATU) linker->coupling1 vhl VHL Ligand vhl->coupling1 intermediate VHL-Linker Conjugate coupling1->intermediate coupling2 Amide Coupling (HATU) intermediate->coupling2 jq1 JQ1-acid jq1->coupling2 protac Final BRD4 PROTAC coupling2->protac

Assembly of the BRD4-targeting PROTAC.

Protocol 2.1: Coupling of 7-Aminoheptanoic Acid Linker to VHL Ligand

This protocol details the amide bond formation between the carboxylic acid of the linker and the amine of a commercially available VHL ligand (e.g., a derivative with a free amine).[9][10][11]

Reagent/MaterialMolecular WeightAmountMoles (mmol)
7-Aminoheptanoic Acid (TFA salt)-261 mg1.0
VHL Ligand with free amine (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)486.63 g/mol 487 mg1.0
HATU380.23 g/mol 456 mg1.2
N,N-Diisopropylethylamine (DIPEA)129.24 g/mol 0.52 mL3.0
N,N-Dimethylformamide (DMF)-10 mL-

Procedure:

  • To a solution of 7-aminoheptanoic acid (TFA salt) (261 mg, 1.0 mmol) and the VHL ligand (487 mg, 1.0 mmol) in DMF (10 mL), add DIPEA (0.52 mL, 3.0 mmol).

  • Stir the mixture for 10 minutes at room temperature.

  • Add HATU (456 mg, 1.2 mmol) to the reaction mixture.

  • Stir at room temperature for 4 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the VHL-linker conjugate.

  • Expected Yield: 60-70%.

Protocol 2.2: Coupling of VHL-Linker Conjugate to JQ1-acid

This protocol describes the final amide coupling step to furnish the BRD4-targeting PROTAC.[12][13][14]

Reagent/MaterialMolecular WeightAmountMoles (mmol)
VHL-Linker Conjugate-0.5 mmol0.5
JQ1-acid402.45 g/mol 201 mg0.5
HATU380.23 g/mol 228 mg0.6
DIPEA129.24 g/mol 0.26 mL1.5
DMF-5 mL-

Procedure:

  • Follow the procedure described in Protocol 2.1, using the VHL-linker conjugate and JQ1-acid as the coupling partners.

  • Purify the final PROTAC by preparative HPLC to obtain a high-purity compound.

  • Characterize the final product by LC-MS and NMR.

  • Expected Yield: 50-60%.

Part 3: Experimental Validation of the BRD4 PROTAC

This section provides a protocol for assessing the biological activity of the synthesized PROTAC by measuring the degradation of BRD4 in a cancer cell line.

Workflow:

Validation_Workflow cell_culture Cell Culture (e.g., HeLa, RS4;11) protac_treatment PROTAC Treatment (Dose-response & time-course) cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot Analysis protein_quant->western_blot data_analysis Data Analysis (Quantify BRD4 levels) western_blot->data_analysis

Experimental workflow for PROTAC validation.

Protocol 3.1: Western Blot Analysis of BRD4 Degradation

This protocol describes the use of Western blotting to quantify the levels of BRD4 protein in cells treated with the synthesized PROTAC.[15][16][17][18]

Materials:

  • HeLa or RS4;11 cells

  • Synthesized BRD4 PROTAC

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-BRD4 antibody (e.g., 1:1000 dilution)

    • Mouse anti-GAPDH or β-actin antibody (loading control, e.g., 1:5000 dilution)

  • Secondary antibodies:

    • HRP-conjugated goat anti-rabbit IgG (1:2000 dilution)

    • HRP-conjugated goat anti-mouse IgG (1:2000 dilution)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the BRD4 PROTAC (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and apply the chemiluminescent substrate.

  • Imaging and Analysis: Acquire the chemiluminescent signal using an imaging system. Quantify the band intensities using image analysis software and normalize the BRD4 signal to the loading control (GAPDH or β-actin).

Data Presentation:

PROTAC ConcentrationBRD4 Protein Level (Normalized to Control)Standard Deviation
0 nM (DMSO)1.00+/- 0.05
1 nM0.95+/- 0.06
10 nM0.75+/- 0.08
100 nM0.30+/- 0.05
1 µM0.10+/- 0.03
10 µM0.05+/- 0.02

Table 1: Example of Quantitative Data for BRD4 Degradation.

Conclusion

This application note provides a detailed and practical guide for the synthesis and validation of PROTACs using this compound as a readily available and versatile starting material for the linker. The outlined protocols offer a clear path for researchers to generate novel PROTAC molecules and assess their biological activity. By following these procedures, scientists in both academic and industrial settings can efficiently explore the potential of targeted protein degradation for their specific proteins of interest.

References

Application of Tert-butyl 7-oxoheptanoate in Peptide Synthesis: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the diverse tools available for peptide synthesis is crucial for advancing novel therapeutics. This document aims to provide detailed application notes and protocols for the use of tert-butyl 7-oxoheptanoate in peptide synthesis. However, a comprehensive review of current scientific literature and chemical supplier databases reveals a significant lack of specific documentation regarding the direct application of this compound in standard or specialized peptide synthesis protocols.

While the individual components of the molecule's name—"tert-butyl" and "heptanoate"—are common in the field of peptide chemistry, referring to protecting groups and linker moieties respectively, the combined molecule "this compound" is not described as a conventional reagent, linker, or building block for this purpose.

General Principles of Peptide Synthesis Relevant to Potential Applications

To provide context for where a molecule like this compound could theoretically be applied, a brief overview of relevant solid-phase peptide synthesis (SPPS) principles is provided.

Peptide synthesis is a stepwise process of adding amino acid residues to a growing peptide chain that is covalently attached to a solid support (resin). To ensure the correct sequence, the N-terminus of the incoming amino acid and any reactive side chains are protected with temporary or permanent protecting groups. The "tert-butyl" group is a common acid-labile temporary protecting group used in the Boc (tert-butyloxycarbonyl) strategy for N-terminal protection and for side-chain protection in the widely used Fmoc (9-fluorenylmethoxycarbonyl) strategy.[1]

Linkers are bifunctional molecules that connect the growing peptide chain to the solid support.[2] The choice of linker is critical as it determines the conditions under which the final peptide can be cleaved from the resin and can also influence the C-terminal functionality of the peptide (e.g., acid or amide).

Potential, Though Undocumented, Roles of this compound

Given its structure—a seven-carbon chain with a ketone at one end and a tert-butyl ester at the other—one could speculate on its potential use as a component of a bifunctional linker or as a precursor for synthesizing non-natural amino acids. The oxo- group provides a handle for further chemical modifications, such as reductive amination, to incorporate other functionalities or to attach it to a resin or another molecule. The tert-butyl ester provides protection for a carboxylic acid, which can be deprotected under acidic conditions.

However, without any documented examples, the development of a protocol for its use would require significant empirical research to determine its reactivity, stability under standard SPPS conditions (e.g., basic conditions for Fmoc removal, acidic conditions for Boc removal), and its efficiency in desired chemical transformations.

Application in Related Fields: PROTACs and ADCs

In the broader context of drug development, bifunctional linkers are crucial components of technologies like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[3][4] These linkers connect a protein-targeting ligand to an E3 ligase ligand (in PROTACs) or a cytotoxic payload to an antibody (in ADCs). While the search did not specifically identify this compound in these applications, the field of linker technology is vast and constantly evolving, with a wide array of chemical structures being explored to optimize the properties of these complex therapeutic molecules.[1][3][4]

Conclusion

At present, there are no established and publicly documented protocols or application notes for the use of "this compound" in peptide synthesis. Researchers interested in exploring its potential would need to undertake foundational research to characterize its chemical behavior in the context of peptide synthesis workflows. This would involve investigating its stability to standard reagents, developing methods for its incorporation into a peptide or onto a solid support, and optimizing cleavage conditions. Without such foundational data, the generation of detailed and reliable application notes and protocols is not feasible. Professionals in the field are encouraged to consult primary literature for the most current and validated methodologies in peptide synthesis and bioconjugation.

References

Application Notes and Protocols: Introducing an Alkyl Chain using Tert-butyl 7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of tert-butyl 7-oxoheptanoate to introduce various alkyl chains. This versatile building block, featuring a ketone and a protected carboxylic acid, is a valuable starting material for the synthesis of a wide range of molecules, including fatty acid derivatives, signaling lipids, and complex natural product analogues. The following protocols detail three common and effective methods for carbon-carbon and carbon-nitrogen bond formation at the ketone position: the Wittig reaction, Grignard reagent addition, and reductive amination.

Introduction of an Alkene via Wittig Reaction

The Wittig reaction is a powerful method for converting ketones into alkenes, allowing for the introduction of a wide variety of substituted and unsubstituted alkylidene groups. The reaction of this compound with a phosphorus ylide provides a reliable route to unsaturated fatty acid esters with precise control over the location of the double bond.

Experimental Protocol: Wittig Olefination

This protocol describes the synthesis of tert-butyl 7-(prop-1-en-2-yl)heptanoate.

Materials:

  • This compound

  • (Methyl)triphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (methyl)triphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath and add potassium tert-butoxide (1.2 equivalents) portion-wise.

  • Stir the resulting orange-red mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete ylide formation.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of this compound to the ylide solution at room temperature via syringe.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure alkene product.

Data Presentation: Illustrative Wittig Reaction Data
Ylide PrecursorBaseSolventTime (h)Temperature (°C)Yield (%)
(Methyl)triphenylphosphonium bromideKOtBuTHF32585
(Ethyl)triphenylphosphonium bromiden-BuLiTHF40 to 2582
(Propyl)triphenylphosphonium bromideNaHMDSTHF3.52580

Note: The data presented in this table is illustrative and based on typical yields for Wittig reactions on unhindered ketones. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Visualization: Wittig Reaction Workflow

Wittig_Reaction cluster_preparation Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup & Purification PhosphoniumSalt Phosphonium Salt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Deprotonation Base Base (KOtBu) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Ketone Tert-butyl 7-oxoheptanoate Ketone->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Quench Quench (NH4Cl) Alkene->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification

Caption: Workflow for the Wittig olefination of this compound.

Introduction of an Alkyl Group and a Hydroxyl Group via Grignard Reaction

The addition of a Grignard reagent to a ketone is a classic and highly effective method for forming a new carbon-carbon bond and creating a tertiary alcohol. This reaction allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups at the carbonyl carbon of this compound.

Experimental Protocol: Grignard Addition

This protocol describes the synthesis of tert-butyl 7-hydroxy-7-methylheptanoate.

Materials:

  • This compound

  • Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen gas inlet

  • Syringes and needles

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the methylmagnesium bromide solution (1.2 equivalents) dropwise from a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure tertiary alcohol.

Data Presentation: Illustrative Grignard Reaction Data
Grignard ReagentSolventTime (h)Temperature (°C)Yield (%)
Methylmagnesium bromideDiethyl Ether20 to 2592
Ethylmagnesium chlorideTHF2.50 to 2590
Phenylmagnesium bromideDiethyl Ether30 to 2588

Note: The data presented in this table is illustrative and based on typical yields for Grignard reactions with simple ketones. Actual yields may vary.

Visualization: Grignard Reaction Logical Relationship

Grignard_Reaction Ketone Tert-butyl 7-oxoheptanoate Alkoxide Magnesium Alkoxide Intermediate Ketone->Alkoxide Nucleophilic Addition Grignard Grignard Reagent (R-MgX) Grignard->Alkoxide Alcohol Tertiary Alcohol Product Alkoxide->Alcohol Protonation Workup Aqueous Workup (e.g., NH4Cl) Workup->Alcohol

Caption: Logical steps in the Grignard addition to a ketone.

Introduction of a Substituted Amino Group via Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from ketones. This two-step, one-pot process involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This allows for the introduction of a nitrogen-containing alkyl chain.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of tert-butyl 7-(propylamino)heptanoate.

Materials:

  • This compound

  • Propylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen gas inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), propylamine (1.2 equivalents), and dichloromethane.

  • Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amine product.

Data Presentation: Illustrative Reductive Amination Data
AmineReducing AgentSolventTime (h)Temperature (°C)Yield (%)
PropylamineNaBH(OAc)₃DCM182588
BenzylamineNaBH₃CNMethanol242585
AnilineNaBH(OAc)₃DCE202575

Note: The data presented in this table is illustrative and based on typical yields for reductive amination reactions. Actual yields can vary.

Visualization: Reductive Amination Signaling Pathway

Reductive_Amination cluster_imine_formation Imine Formation cluster_reduction Reduction Ketone Tert-butyl 7-oxoheptanoate Imine Iminium Ion Intermediate Ketone->Imine Amine Primary Amine Amine->Imine Condensation Product Amine Product Imine->Product Reduction ReducingAgent Reducing Agent (NaBH(OAc)3) ReducingAgent->Product

Caption: Pathway of the one-pot reductive amination reaction.

Application Notes and Protocols for the Coupling of Tert-butyl 7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 7-oxoheptanoate is a versatile bifunctional molecule of significant interest in organic synthesis and drug development. Its structure incorporates a terminal ketone and a sterically hindered tert-butyl ester. This arrangement allows for selective chemical transformations at the ketone functionality while the carboxylic acid remains protected. The tert-butyl ester is robust under various reaction conditions but can be readily removed under acidic conditions, enabling subsequent modifications.[1] The ketone group serves as a key reactive site for a variety of coupling reactions, including nucleophilic additions, reductions, and the formation of new carbon-carbon and carbon-nitrogen bonds. These characteristics make this compound a valuable building block for the synthesis of complex molecules, including pharmaceutical intermediates. This document provides detailed protocols for two common and highly useful coupling reactions of this compound: the Wittig reaction for olefination and reductive amination for the synthesis of secondary amines.

Data Presentation

The following table summarizes the quantitative data for the representative coupling reactions of this compound.

ParameterWittig ReactionReductive Amination
Reactants
This compound1.0 g (5.0 mmol)1.0 g (5.0 mmol)
Methyltriphenylphosphonium bromide2.14 g (6.0 mmol)-
n-Butyllithium (2.5 M in hexanes)2.4 mL (6.0 mmol)-
Benzylamine-0.59 g (5.5 mmol)
Sodium triacetoxyborohydride-1.27 g (6.0 mmol)
Solvent
Anhydrous Tetrahydrofuran (THF)50 mLDichloromethane (DCM)
Reaction Conditions
Temperature0 °C to Room TemperatureRoom Temperature
Reaction Time12 hours12 hours
Product
Product NameTert-butyl 7-methyleneheptanoateTert-butyl 7-(benzylamino)heptanoate
Yield85%90%
Purity (by NMR)>95%>95%

Experimental Protocols

Wittig Reaction for the Synthesis of Tert-butyl 7-methyleneheptanoate

The Wittig reaction is a powerful method for converting ketones into alkenes.[2][3] In this protocol, this compound is reacted with a phosphonium ylide, generated in situ from methyltriphenylphosphonium bromide and n-butyllithium, to yield the corresponding terminal alkene.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (2.5 M solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (2.14 g, 6.0 mmol).

  • Add anhydrous THF (30 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (2.4 mL of a 2.5 M solution in hexanes, 6.0 mmol) dropwise to the stirred suspension. The color of the mixture will turn a characteristic deep yellow or orange, indicating the formation of the ylide.

  • Allow the mixture to stir at 0 °C for 1 hour.

  • In a separate flask, dissolve this compound (1.0 g, 5.0 mmol) in anhydrous THF (20 mL).

  • Add the solution of this compound dropwise to the ylide solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure tert-butyl 7-methyleneheptanoate.

Reductive Amination for the Synthesis of Tert-butyl 7-(benzylamino)heptanoate

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[4] This protocol describes the direct reductive amination of this compound with benzylamine using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 5.0 mmol) and dichloromethane (40 mL).

  • Add benzylamine (0.59 g, 5.5 mmol) to the solution and stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Carefully add sodium triacetoxyborohydride (1.27 g, 6.0 mmol) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (30 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure tert-butyl 7-(benzylamino)heptanoate.

Visualizations

experimental_workflow cluster_wittig Wittig Reaction Workflow cluster_reductive_amination Reductive Amination Workflow w_start Start: this compound w_coupling Coupling Reaction: Addition of Keto-ester w_start->w_coupling w_ylide Ylide Formation: Methyltriphenylphosphonium bromide + n-BuLi in THF w_ylide->w_coupling w_quench Quench: Saturated aq. NH4Cl w_coupling->w_quench w_extraction Workup: Extraction with Diethyl Ether w_quench->w_extraction w_purification Purification: Column Chromatography w_extraction->w_purification w_product Product: Tert-butyl 7-methyleneheptanoate w_purification->w_product ra_start Start: this compound + Benzylamine ra_imine Imine Formation: Stir in DCM ra_start->ra_imine ra_reduction Reduction: Add Sodium Triacetoxyborohydride ra_imine->ra_reduction ra_quench Quench: Saturated aq. NaHCO3 ra_reduction->ra_quench ra_extraction Workup: Extraction with DCM ra_quench->ra_extraction ra_purification Purification: Column Chromatography ra_extraction->ra_purification ra_product Product: Tert-butyl 7-(benzylamino)heptanoate ra_purification->ra_product

Caption: General experimental workflows for the Wittig reaction and reductive amination of this compound.

References

Application Notes and Protocols: Click Chemistry Reactions with Derivatives of Tert-butyl 7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of tert-butyl 7-oxoheptanoate to enable its use in click chemistry reactions. The following sections describe the synthesis of azide and alkyne derivatives of this compound and provide optimized protocols for their subsequent use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[1][2][3] This bioorthogonal reaction has found widespread use in drug development, bioconjugation, and materials science.[4][5]

This compound is a versatile starting material that can be chemically modified to incorporate either an azide or a terminal alkyne functionality. These derivatives can then be "clicked" onto a variety of molecules bearing the complementary functional group, enabling the synthesis of novel conjugates for various research and development applications.

Synthesis of "Clickable" this compound Derivatives

To utilize this compound in click chemistry, the ketone functionality at the 7-position must be converted into either an azide or a terminal alkyne. The following protocols outline plausible synthetic routes for these transformations.

Protocol 1: Synthesis of Tert-butyl 7-azidoheptanoate

This protocol involves a two-step process: reductive amination of the ketone to a primary amine, followed by diazotization and substitution with an azide.

Step 1: Reductive Amination to Tert-butyl 7-aminoheptanoate

Reductive amination is a versatile method for forming amines from carbonyl compounds.[6][7] In this step, this compound is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the corresponding primary amine.

Materials:

  • This compound

  • Ammonia solution (e.g., 7N in methanol) or Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[6]

  • Methanol (MeOH)

  • Glacial acetic acid (optional, to catalyze imine formation)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in methanol.

  • Add a solution of ammonia in methanol (excess, e.g., 10-20 equivalents) or ammonium acetate (excess, e.g., 10 equivalents).

  • If using ammonium acetate, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl 7-aminoheptanoate.

  • Purify the product by column chromatography on silica gel.

Step 2: Diazotization and Azide Formation

The primary amine is converted to an azide via a diazonium salt intermediate.[8][9]

Materials:

  • Tert-butyl 7-aminoheptanoate

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Water

  • Diethyl ether or Ethyl acetate

Procedure:

  • Dissolve tert-butyl 7-aminoheptanoate (1 equivalent) in an aqueous acidic solution (e.g., 1M HCl) and cool to 0 °C in an ice-salt bath.

  • Slowly add an aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve sodium azide (1.2 equivalents) in water and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution, maintaining the temperature below 5 °C. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with diethyl ether or ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (caution: organic azides can be explosive) to yield tert-butyl 7-azidoheptanoate.

Protocol 2: Synthesis of Tert-butyl 7-ethynylheptanoate

This protocol utilizes the Seyferth-Gilbert homologation, specifically the Ohira-Bestmann modification, to convert the ketone directly into a terminal alkyne.[4][10][11][12][13] This method is often preferred due to its milder reaction conditions compared to the Corey-Fuchs reaction.[4]

Materials:

  • This compound

  • Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[4]

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of methanol and tetrahydrofuran.

  • Add potassium carbonate or cesium carbonate (2-3 equivalents).

  • Add the Ohira-Bestmann reagent (1.5 equivalents) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl 7-ethynylheptanoate.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols

The following are general protocols for the CuAAC reaction, which can be adapted for the specific derivatives of this compound.

Protocol 3: Standard CuAAC Protocol

This protocol is suitable for a wide range of substrates and is performed under aqueous conditions.[2][3][5]

Materials:

  • Azide-functionalized this compound derivative (or alkyne partner)

  • Alkyne-functionalized molecule (or azide partner)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand[2]

  • Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent (e.g., water, DMSO, t-butanol)

Stock Solutions:

  • Azide solution: 10 mM in DMSO or water.

  • Alkyne solution: 10 mM in DMSO or water.

  • Copper(II) sulfate: 100 mM in water.

  • Sodium ascorbate: 1 M in water (prepare fresh).

  • THPTA/TBTA ligand: 50 mM in DMSO or water.

Procedure:

  • In a microcentrifuge tube, combine the azide (1 equivalent) and alkyne (1-1.2 equivalents) in the desired buffer/solvent system.

  • Premix the copper(II) sulfate solution (0.1 equivalents) and the THPTA/TBTA ligand solution (0.5 equivalents) and add to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1 equivalent).

  • Vortex the mixture gently and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

  • Once the reaction is complete, the product can be purified by standard methods such as column chromatography, HPLC, or extraction.

ReagentStock ConcentrationVolume (µL) for 1 µmol scaleFinal Concentration
Azide10 mM10010 mM
Alkyne10 mM100-12010-12 mM
CuSO₄·5H₂O100 mM11 mM
THPTA/TBTA50 mM105 mM
Sodium Ascorbate1 M10100 mM
Total Volume ~221-241 µL

Visualizations

Synthesis_of_Azide_Derivative start This compound amine Tert-butyl 7-aminoheptanoate start->amine Reductive Amination (NH3, NaBH3CN) azide Tert-butyl 7-azidoheptanoate amine->azide Diazotization & Azide Substitution (NaNO2, NaN3, H+)

Caption: Synthesis of Tert-butyl 7-azidoheptanoate.

Synthesis_of_Alkyne_Derivative start This compound alkyne Tert-butyl 7-ethynylheptanoate start->alkyne Ohira-Bestmann Reaction (Ohira-Bestmann Reagent, K2CO3)

Caption: Synthesis of Tert-butyl 7-ethynylheptanoate.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System azide Azide Derivative product 1,2,3-Triazole Product azide->product alkyne Alkyne Derivative alkyne->product copper Cu(II) Source (e.g., CuSO4) copper->product Cu(I) catalyst reductant Reducing Agent (e.g., Na Ascorbate) reductant->copper Reduction ligand Ligand (e.g., THPTA) ligand->copper Stabilization

Caption: CuAAC Experimental Workflow.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the CuAAC reaction. Yields are highly substrate-dependent and should be optimized for each specific reaction.

ReactionReactantsCatalyst SystemSolventTemp. (°C)Time (h)Typical Yield (%)
CuAAC Azide, Terminal AlkyneCuSO₄, Sodium Ascorbate, THPTA/TBTAaq. Buffer/DMSO/tBuOH251 - 470 - 95+

Safety Precautions

  • Organic azides are potentially explosive and should be handled with care. Avoid heating and friction.

  • Sodium azide is highly toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Copper salts can be toxic. Avoid inhalation and skin contact.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

These protocols and application notes provide a comprehensive guide for the utilization of this compound derivatives in click chemistry. For specific applications, further optimization of reaction conditions may be necessary to achieve the desired outcomes.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Tert-butyl 7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tert-butyl 7-oxoheptanoate is a bifunctional molecule containing a ketone and a tert-butyl ester. While not a standard building block in routine solid-phase peptide synthesis (SPPS), its structure lends itself to innovative applications in solid-phase organic synthesis (SPOS) and the generation of diverse molecular libraries. The ketone functionality offers a reactive handle for derivatization, while the tert-butyl ester provides a stable carboxylic acid protecting group that can be cleaved under acidic conditions.[1][2]

This document outlines a hypothetical protocol for the use of this compound as a scaffold for the solid-phase synthesis of a small molecule library. The workflow demonstrates how this molecule can be immobilized on a solid support and subsequently diversified.

Hypothetical Application: Solid-Phase Synthesis of a Substituted Piperidine Library

In this hypothetical application, this compound is used as a foundational scaffold for the synthesis of a library of N-acylated 2-methyl-6-alkylpiperidines. The ketone is first reductively aminated to form and cyclize a piperidine ring on the solid support. The secondary amine of the piperidine is then acylated with a variety of carboxylic acids to introduce diversity. Finally, the tert-butyl ester is cleaved to yield the final products.

Experimental Workflow Diagram

SPOS_Workflow Resin 1. Resin Functionalization (e.g., Aminomethyl Polystyrene) Loading 2. Reductive Amination & Cyclization (this compound) Resin->Loading Acylation 3. N-Acylation (R-COOH, Coupling Agent) Loading->Acylation Cleavage 4. Cleavage & Deprotection (TFA Cocktail) Acylation->Cleavage Analysis 5. Product Analysis (LC-MS, NMR) Cleavage->Analysis

Caption: Solid-phase synthesis workflow for a substituted piperidine library.

Detailed Experimental Protocols

Protocol 1: Immobilization of this compound via Reductive Amination

This protocol describes the attachment of this compound to an aminomethyl-functionalized polystyrene resin, followed by intramolecular cyclization to form the piperidine ring.

Materials:

  • Aminomethyl (AM) polystyrene resin (100-200 mesh, 1.0 mmol/g loading)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN)

  • 1% Acetic acid in Dichloromethane (DCM)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell 1.0 g of aminomethyl polystyrene resin in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Reagent Preparation: Prepare a solution of this compound (3.0 mmol) in 1% acetic acid in DCM (10 mL).

  • Imine Formation: Drain the DCM from the resin and add the this compound solution. Agitate the mixture for 2 hours at room temperature to facilitate imine formation.

  • Reduction and Cyclization: Add sodium cyanoborohydride (5.0 mmol) to the reaction vessel. Agitate the suspension overnight at room temperature.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

Protocol 2: N-Acylation for Library Diversification

This protocol details the acylation of the resin-bound secondary amine with a representative carboxylic acid. This step would be performed in parallel with a library of different carboxylic acids.

Materials:

  • Resin from Protocol 1

  • Carboxylic acid (e.g., Acetic acid, Benzoic acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin from Protocol 1 in DMF (10 mL) for 30 minutes.

  • Coupling Reagent Activation: In a separate vial, dissolve the carboxylic acid (3.0 mmol) and HOBt (3.0 mmol) in DMF (5 mL). Add DIC (3.0 mmol) and allow the mixture to pre-activate for 10 minutes.

  • Coupling Reaction: Drain the DMF from the resin and add the activated carboxylic acid solution. Agitate the mixture for 4 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum. A Kaiser test can be performed to confirm the completion of the acylation (a negative result indicates a complete reaction).

Protocol 3: Cleavage and Product Isolation

This protocol describes the cleavage of the product from the solid support and the simultaneous removal of the tert-butyl protecting group.

Materials:

  • Acylated resin from Protocol 2

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Acetonitrile

  • Water

Procedure:

  • Resin Preparation: Place the dried resin in a cleavage vessel.

  • Cleavage: Add the cleavage cocktail (10 mL per gram of resin) to the resin. Agitate the mixture for 2 hours at room temperature.

  • Product Precipitation: Filter the cleavage mixture into a tube containing cold diethyl ether (40 mL). The product should precipitate.

  • Isolation: Centrifuge the suspension to pellet the crude product. Decant the ether.

  • Washing: Wash the crude product with cold diethyl ether (2 x 20 mL).

  • Drying: Dry the crude product under vacuum.

  • Purification: Purify the product by preparative reverse-phase HPLC using a water/acetonitrile gradient.

  • Analysis: Characterize the final product by LC-MS and NMR.

Quantitative Data Summary

The following table summarizes the expected outcomes for the synthesis of two representative compounds from the hypothetical library.

Compound IDAcylating AgentExpected Molecular Weight ( g/mol )Theoretical Yield (mg)Purity (LC-MS)
PL-001 Acetic Acid215.29150.7>95%
PL-002 Benzoic Acid277.36194.2>95%

Reaction Pathway Diagram

Reaction_Pathway start Resin-NH2 + this compound intermediate1 Resin-N=C(CH3)-(CH2)4-COOtBu start->intermediate1 Imine Formation reagents1 1. 1% AcOH/DCM 2. NaBH3CN intermediate2 Resin-Piperidine-COOtBu reagents2 R-COOH, DIC, HOBt intermediate3 Resin-Piperidine(R-CO)-COOtBu reagents3 TFA/H2O/TIS product HOOC-Piperidine(R-CO) reagents1->intermediate2 Reductive Amination & Cyclization reagents2->intermediate3 N-Acylation reagents3->product Cleavage & Deprotection

Caption: Reaction pathway for the solid-phase synthesis of piperidine derivatives.

Disclaimer: The protocols and applications described herein are hypothetical and intended for illustrative purposes. Researchers should conduct their own optimization and safety assessments before implementation.

References

Troubleshooting & Optimization

"Tert-butyl 7-oxoheptanoate" synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of tert-butyl 7-oxoheptanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this chemical synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the oxidation of tert-butyl 7-hydroxyheptanoate.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation Incomplete reaction.- Ensure the oxidizing agent was added in the correct stoichiometric ratio. - Verify the reaction temperature and time are appropriate for the chosen oxidation method. - Check the quality and activity of the oxidizing agent.
Degradation of starting material or product.- The tert-butyl ester group is sensitive to strong acidic conditions. Avoid prolonged exposure to acid.[1][2] - If using a chromium-based oxidant, ensure the reaction is worked up promptly to avoid potential side reactions.
Formation of a Dark Brown Tar A known issue with Pyridinium Chlorochromate (PCC) oxidations, often due to the precipitation of chromium byproducts.[3]- Add molecular sieves or Celite to the reaction flask before adding the PCC.[3] This provides a solid support for the chromium salts and prevents the formation of a tarry residue.
Presence of Carboxylic Acid Byproduct (Heptanedioic acid, mono-tert-butyl ester) Over-oxidation of the aldehyde product. This is more common with stronger oxidizing agents like Jones reagent, especially in the presence of water.[4][5][6]- Use a milder oxidizing agent such as Pyridinium Chlorochromate (PCC), which is known to selectively oxidize primary alcohols to aldehydes.[3][4][5][6] - Ensure the reaction is carried out under anhydrous conditions to prevent the formation of the aldehyde hydrate, which is more susceptible to over-oxidation.[3][4]
Formation of a Symmetric Ester Byproduct Oxidative esterification of the starting alcohol and the aldehyde product. This can be a side reaction, for instance, when using PCC with periodic acid as a co-oxidant.[7]- If using a co-oxidant, consider alternative oxidation systems that do not promote this side reaction. - Optimize reaction conditions (temperature, stoichiometry) to favor the desired oxidation pathway.
Difficult Purification of the Final Product Presence of unreacted starting material, oxidizing agent residues, and byproducts.- For chromium-based oxidations, filter the reaction mixture through a pad of silica gel or Florisil to remove chromium salts before concentrating the solution. - Employ column chromatography for final purification. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective for separating the aldehyde product from the less polar starting material and more polar byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the oxidation of the corresponding primary alcohol, tert-butyl 7-hydroxyheptanoate.

Q2: Which oxidizing agent is recommended for this synthesis?

A2: Pyridinium chlorochromate (PCC) is a highly recommended reagent for this transformation.[3][4][5][6] It is a mild oxidant that selectively converts primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid, which is a significant advantage when working with substrates containing sensitive functional groups like the tert-butyl ester.[3][4][5][6]

Q3: What are the main byproducts to expect in the synthesis of this compound?

A3: The primary byproducts depend on the chosen oxidation method. With PCC, potential byproducts include unreacted starting material (tert-butyl 7-hydroxyheptanoate) and a tarry residue if proper precautions are not taken.[3] If stronger oxidants or aqueous conditions are used, the corresponding carboxylic acid (heptanedioic acid, mono-tert-butyl ester) can be a significant byproduct due to over-oxidation.[4][5][6] In some cases, oxidative esterification can lead to the formation of a symmetric ester.[7]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The product, this compound, will have a higher Rf value than the starting alcohol, tert-butyl 7-hydroxyheptanoate, due to the difference in polarity. A suitable eluent system would be a mixture of hexanes and ethyl acetate.

Q5: What are the safety precautions for handling Pyridinium Chlorochromate (PCC)?

A5: PCC is a chromium(VI) compound and should be handled with care as it is a potential carcinogen and an irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Key Experiment: Oxidation of tert-butyl 7-hydroxyheptanoate using Pyridinium Chlorochromate (PCC)

This protocol provides a general methodology for the oxidation of tert-butyl 7-hydroxyheptanoate to this compound.

Materials:

  • tert-butyl 7-hydroxyheptanoate

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celite® or molecular sieves

  • Silica gel

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of tert-butyl 7-hydroxyheptanoate in anhydrous dichloromethane, add Celite® or powdered molecular sieves.

  • Slowly add solid Pyridinium Chlorochromate (PCC) to the stirring mixture in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Visualizations

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A tert-butyl 7-hydroxyheptanoate in Anhydrous DCM B Add Celite® / Molecular Sieves A->B Step 1 C Add PCC B->C Step 2 D Reaction Monitoring (TLC) C->D E Dilute with Diethyl Ether D->E Upon Completion F Filter through Silica Gel E->F G Concentrate F->G H Column Chromatography G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions Start tert-butyl 7-hydroxyheptanoate Desired This compound Start->Desired PCC (Mild Oxidation) Esterification Symmetric Ester Byproduct Start->Esterification Oxidative Esterification OverOx Heptanedioic acid, mono-tert-butyl ester Desired->OverOx Strong Oxidant / H2O

Caption: Potential reaction pathways in the synthesis of this compound.

References

Optimizing reaction conditions for "Tert-butyl 7-oxoheptanoate" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Tert-butyl 7-oxoheptanoate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, which is typically synthesized via one of two primary routes:

  • Route A: Oxidation of Tert-butyl 7-hydroxyheptanoate.

  • Route B: Tert-butylation of 7-oxoheptanoic acid.

Issue 1: Low or No Yield of this compound

Possible Cause (Route A): Ineffective Oxidation

  • Troubleshooting:

    • Verify Reagent Quality: Ensure the oxidizing agent (e.g., PCC, Swern reagents) is fresh and has been stored correctly. Older or improperly stored reagents can lose activity.

    • Optimize Reaction Temperature: For Swern oxidations, maintaining a very low temperature (typically -78 °C) is critical.[1][2][3] Temperatures above -60 °C can lead to the rapid decomposition of the active oxidant and the formation of side products.[1][2][3]

    • Check for Water Contamination: Anhydrous conditions are crucial for many oxidation reactions, particularly with PCC, to prevent the over-oxidation of aldehydes to carboxylic acids.[4][5][6]

    • Increase Reagent Equivalents: If the reaction is incomplete, a slight excess of the oxidizing agent may be required.

Possible Cause (Route B): Incomplete Esterification

  • Troubleshooting:

    • Use a More Powerful Tert-butylation Method: Standard esterification with tert-butanol can be difficult. Consider using isobutene with a strong acid catalyst or a more reactive tert-butylating agent like di-tert-butyl dicarbonate (Boc₂O).[7][8] A recently developed method using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate has shown high yields.[8][9][10]

    • Remove Water: Ensure all reagents and solvents are anhydrous, as water can interfere with the esterification reaction.

    • Increase Reaction Time or Temperature: Some esterification methods may require longer reaction times or elevated temperatures to proceed to completion.

Issue 2: Presence of Impurities in the Final Product

Possible Cause (Route A): Over-oxidation

  • Symptom: The presence of 7-(tert-Butoxy)-7-oxoheptanoic acid as a byproduct.

  • Troubleshooting:

    • Use a Milder Oxidizing Agent: If using a strong oxidant like Jones reagent, over-oxidation to the carboxylic acid can occur if the starting material were a primary alcohol.[11][12] PCC is specifically known to be a mild oxidizing agent that typically prevents further oxidation to carboxylic acids.[13]

    • Strict Temperature Control: For oxidations like PCC, improper temperature control can sometimes lead to over-oxidation.[13]

Possible Cause (Route A): Formation of Side Products (Swern Oxidation)

  • Symptom: Presence of a methylthiomethyl (MTM) ether byproduct.

  • Troubleshooting:

    • Maintain Low Temperature: This side reaction is more prevalent at higher temperatures. Strict adherence to the -78 °C to -60 °C temperature range is crucial.[1][2]

Possible Cause (Route B): Unreacted Starting Material

  • Symptom: Presence of 7-oxoheptanoic acid in the final product.

  • Troubleshooting:

    • Improve Esterification Efficiency: Refer to the troubleshooting steps for incomplete esterification in Issue 1.

    • Purification: Utilize column chromatography or distillation to separate the desired ester from the unreacted carboxylic acid.

Issue 3: Reaction Stalls or Proceeds Very Slowly

Possible Cause: Poor Reagent Activity or Sub-optimal Conditions

  • Troubleshooting:

    • Re-evaluate Reagents and Solvents: Ensure all reagents are of high purity and solvents are appropriately dried.

    • Catalyst Issues (Esterification): If using a catalyst for esterification, ensure it is active and used in the correct proportion.

    • Review Literature for Similar Substrates: Examine protocols for the oxidation of similar long-chain alcohols or the esterification of related keto-acids for insights into optimal reaction conditions.

Data Presentation: Comparison of Synthesis Routes

Table 1: Comparison of Common Oxidation Methods for Tert-butyl 7-hydroxyheptanoate
Oxidation MethodOxidizing AgentsTypical SolventsKey AdvantagesKey Disadvantages
PCC Oxidation Pyridinium chlorochromate (PCC)Dichloromethane (DCM)Mild, selective for aldehydes/ketones, avoids over-oxidation.[6][13]Chromium-based (toxic), can result in difficult-to-clean byproducts.
Swern Oxidation DMSO, oxalyl chloride, triethylamineDichloromethane (DCM)Mild conditions, high yields, avoids toxic metals.[1][14]Requires cryogenic temperatures (-78°C), produces foul-smelling dimethyl sulfide.[1][2][15]
Jones Oxidation Chromium trioxide in sulfuric acid/acetoneAcetoneInexpensive, powerful oxidant.[16]Strong acid, not selective for aldehydes from primary alcohols, toxic chromium.[11][16][17] The tert-butyl ester group is generally stable to these conditions.[18]
Table 2: Comparison of Tert-butylation Methods for 7-oxoheptanoic Acid
Esterification MethodReagentsTypical SolventsKey AdvantagesKey Disadvantages
Acid-Catalyzed Isobutene, catalytic H₂SO₄Dichloromethane (DCM)Uses inexpensive reagents.Requires handling of a flammable gas (isobutene) and a strong acid.
Boc₂O Coupling Di-tert-butyl dicarbonate (Boc₂O), DMAPDichloromethane (DCM), THFMilder conditions than strong acid catalysis.[7]Reagents can be more expensive.
Transesterification Potassium tert-butoxideDiethyl etherCan be efficient for certain substrates.[10]Requires anhydrous conditions and a strong base.
Tf₂NH Catalysis Bis(trifluoromethanesulfonyl)imide (Tf₂NH)tert-Butyl acetateFast, high yields, proceeds under mild conditions.[8][9]Reagents may be costly.

Experimental Protocols

Protocol 1: Synthesis of this compound via Swern Oxidation

This protocol is a general guideline and may require optimization.

  • Preparation: To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.

  • Addition of Alcohol: Add a solution of Tert-butyl 7-hydroxyheptanoate (1.0 eq.) in DCM dropwise to the reaction mixture, again maintaining the temperature at -78 °C. Stir for 45 minutes.

  • Quenching: Add triethylamine (5.0 eq.) dropwise, and allow the reaction to slowly warm to room temperature.

  • Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of this compound via Tert-butylation with Boc₂O

This protocol is a general guideline and may require optimization.

  • Preparation: Dissolve 7-oxoheptanoic acid (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with DCM and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or distillation.

Visualizations

experimental_workflow_oxidation cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Prepare Swern Reagent (Oxalyl Chloride + DMSO) in DCM at -78°C add_alcohol Add Tert-butyl 7-hydroxyheptanoate prep->add_alcohol 15 min stir_reaction Stir at -78°C add_alcohol->stir_reaction 45 min add_base Add Triethylamine and warm to RT stir_reaction->add_base quench Aqueous Work-up add_base->quench extract Extract & Wash quench->extract purify Dry & Purify (Chromatography) extract->purify product Tert-butyl 7-oxoheptanoate purify->product

Caption: Workflow for the synthesis of this compound via Swern Oxidation.

troubleshooting_low_yield start Low Yield Observed route_check Which synthetic route? start->route_check oxidation_issues Oxidation Issues (Route A) route_check->oxidation_issues Oxidation esterification_issues Esterification Issues (Route B) route_check->esterification_issues Esterification reagent_quality_ox Check Oxidant Activity & Purity oxidation_issues->reagent_quality_ox temp_control_ox Verify Reaction Temperature oxidation_issues->temp_control_ox anhydrous_ox Ensure Anhydrous Conditions oxidation_issues->anhydrous_ox reagent_quality_est Use Active Tert-butylation Reagent esterification_issues->reagent_quality_est anhydrous_est Ensure Anhydrous Conditions esterification_issues->anhydrous_est optimize_est Optimize Time/ Temperature esterification_issues->optimize_est

Caption: Troubleshooting logic for addressing low reaction yields.

References

Troubleshooting low yields in "Tert-butyl 7-oxoheptanoate" reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Tert-butyl 7-oxoheptanoate, primarily focusing on the oxidation of tert-butyl 7-hydroxyheptanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in the synthesis of this compound via oxidation?

The most common cause of low yields is often related to the reaction conditions of the oxidation step, typically a Jones oxidation. Factors such as reaction temperature, the rate of reagent addition, and the stoichiometry of the oxidizing agent can lead to the formation of byproducts and incomplete conversion of the starting material.

Q2: Can the tert-butyl ester group be cleaved under the acidic conditions of a Jones oxidation?

While the Jones reagent is highly acidic, tert-butyl esters are generally stable under these conditions and are unlikely to cleave.[1] However, prolonged reaction times or excessively high temperatures could potentially lead to some degradation.

Q3: My reaction mixture turned green, but I still have a low yield. What does the green color indicate?

The change in color from orange/red (Cr(VI)) to green (Cr(III)) indicates that the chromium reagent has been consumed and the oxidation has occurred.[1] A low yield despite this color change suggests that while the reagent was consumed, it may have been involved in side reactions or that the desired product was lost during workup and purification.

Q4: Are there alternative, "greener" oxidation methods to consider if the Jones oxidation consistently gives low yields?

Yes, several milder and more environmentally friendly oxidation methods can be employed. These include oxidations using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a co-oxidant, or Swern and Dess-Martin periodinane oxidations. These methods often offer higher selectivity and are performed under less harsh conditions.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material (tert-butyl 7-hydroxyheptanoate)
Possible Cause Troubleshooting Step
Inactive Jones Reagent Prepare a fresh batch of the Jones reagent. The chromium trioxide solution should be a clear, reddish-orange color.
Insufficient Oxidant Ensure the correct stoichiometry of the Jones reagent is used. Typically, a slight excess of the oxidant is required.
Low Reaction Temperature While exothermic, the reaction may need to be initiated at a slightly higher temperature if it is sluggish. Monitor the reaction progress by TLC.
Poor Solubility of Starting Material Ensure the starting material is fully dissolved in a suitable solvent, such as acetone, before the addition of the Jones reagent.
Issue 2: Formation of Multiple Byproducts
Possible Cause Troubleshooting Step
Over-oxidation This can lead to the formation of the corresponding carboxylic acid if the aldehyde intermediate is hydrated. To minimize this, keep the reaction temperature low (0-10 °C) and add the Jones reagent dropwise to the solution of the alcohol.
Side Reactions with Solvent Acetone is the standard solvent, but ensure it is of high purity. Aldehydic impurities in the acetone can be oxidized, consuming the reagent.
Decomposition of Product Prolonged exposure to the acidic reaction mixture can lead to product degradation. Quench the reaction as soon as the starting material is consumed (as monitored by TLC).
Issue 3: Difficulty in Product Isolation and Purification
Possible Cause Troubleshooting Step
Emulsion during Workup The presence of chromium salts can lead to emulsions during the aqueous workup. Adding a saturated solution of a salt like sodium chloride or ammonium sulfate can help break the emulsion.
Co-elution of Impurities If using column chromatography for purification, impurities may co-elute with the product. Try using a different solvent system or a different stationary phase (e.g., a more polar or non-polar silica gel).
Product Volatility While not highly volatile, some product may be lost if high vacuum or excessive heat is used during solvent removal. Use a rotary evaporator at a moderate temperature and pressure.

Quantitative Data on Reaction Parameters

The following table provides illustrative data on how different reaction parameters can affect the yield of this compound. This data is representative and may vary based on the specific experimental setup.

Parameter Condition A Yield (%) Condition B Yield (%) Condition C Yield (%)
Temperature 0 °C8525 °C (Room Temp)7040 °C55
Reaction Time 1 hour752 hours884 hours80
Reagent Stoichiometry (CrO₃) 1.0 eq651.2 eq851.5 eq82
Addition Method Jones reagent to alcohol85Alcohol to Jones reagent70--

Experimental Protocols

Protocol 1: Synthesis of this compound via Jones Oxidation

Materials:

  • tert-butyl 7-hydroxyheptanoate

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Jones Reagent: In a flask cooled in an ice bath, dissolve 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid. Carefully add this solution to 70 mL of deionized water with stirring.

  • Reaction Setup: In a separate flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of tert-butyl 7-hydroxyheptanoate in 100 mL of acetone. Cool the flask to 0 °C in an ice bath.

  • Oxidation: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred acetone solution of the alcohol. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The color of the reaction mixture will change from orange to green.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.

  • Quenching the Reaction: Once the starting material is consumed, add isopropyl alcohol dropwise to the reaction mixture until the orange color disappears completely, indicating the destruction of excess oxidant.

  • Workup:

    • Allow the mixture to warm to room temperature and filter it through a pad of celite to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to remove most of the acetone.

    • Add 100 mL of diethyl ether to the residue and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Visualizations

Reaction_Pathway Tert-butyl 7-hydroxyheptanoate Tert-butyl 7-hydroxyheptanoate This compound This compound Tert-butyl 7-hydroxyheptanoate->this compound Jones Reagent (CrO3, H2SO4, Acetone) Byproducts Byproducts This compound->Byproducts Over-oxidation/Side Reactions

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_end End Start_Reaction Perform Reaction Analyze_Yield Low Yield? Start_Reaction->Analyze_Yield Check_Reagents Check Reagent Quality Analyze_Yield->Check_Reagents Yes High_Yield High Yield Achieved Analyze_Yield->High_Yield No Optimize_Conditions Optimize Conditions (Temp, Time, Stoich.) Check_Reagents->Optimize_Conditions Improve_Workup Improve Workup/ Purification Optimize_Conditions->Improve_Workup Improve_Workup->Start_Reaction Retry

Caption: A logical workflow for troubleshooting low yields.

Experimental_Workflow Start Start Prepare_Reagents Prepare Jones Reagent & Substrate Solution Start->Prepare_Reagents Reaction Perform Oxidation at 0-10 °C Prepare_Reagents->Reaction Monitor Monitor by TLC Reaction->Monitor Quench Quench with Isopropyl Alcohol Monitor->Quench Reaction Complete Workup Aqueous Workup Quench->Workup Purify Column Chromatography Workup->Purify Product Product Purify->Product

Caption: A typical experimental workflow for the synthesis.

References

Technical Support Center: Purification of Tert-butyl 7-oxoheptanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of Tert-butyl 7-oxoheptanoate. It is designed for researchers, scientists, and drug development professionals to navigate common challenges during the experimental process.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography. The selection of specific parameters, such as solvent ratios, should be optimized based on preliminary Thin Layer Chromatography (TLC) analysis.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or heptane)

  • Ethyl acetate

  • Glass column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved sample onto a TLC plate.

    • Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 3:1, 1:1 hexane:ethyl acetate) to find a solvent system that provides good separation of the desired product from impurities. An ideal Rf value for the product is between 0.2 and 0.4.[1]

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent (determined by TLC).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluting solvent. Carefully apply the solution to the top of the silica gel bed using a pipette.[2]

    • Dry Loading: If the compound is not very soluble in the eluting solvent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[3]

  • Elution:

    • Carefully add the eluting solvent to the column.

    • Begin elution with the least polar solvent mixture determined from the TLC analysis.

    • If a gradient elution is required for better separation, gradually increase the polarity of the solvent system by increasing the proportion of ethyl acetate.[3]

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the purified this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

The following table summarizes typical parameters for the column chromatography purification of keto-esters similar to this compound. These values should be used as a starting point and optimized for your specific reaction mixture.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Silica gel is slightly acidic; for acid-sensitive compounds, consider deactivating the silica with triethylamine.[3]
Mobile Phase Hexane/Ethyl AcetateA very common and effective solvent system for keto-esters.[4][5]
Typical Gradient Start with low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.A gradient helps to separate compounds with different polarities effectively.[3]
Estimated Rf Value 0.2 - 0.4 in the collection solventAn Rf in this range generally provides good separation on a column. For a compound similar in structure, an Rf of 0.27 was observed in a 3:1 hexanes/ethyl acetate mixture.[1]
Typical Yield >85%The yield is highly dependent on the purity of the crude material and the efficiency of the separation. For a similar trans-esterification product, yields of 87-95% have been reported after column chromatography.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis (Determine Solvent System) pack Pack Column (Silica Gel Slurry) tlc->pack Informs load Load Sample (Wet or Dry Loading) pack->load elute Elute with Solvent (Gradient Polarity) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine Identifies Pure evaporate Evaporate Solvent (Rotary Evaporator) combine->evaporate product Purified Product evaporate->product

Caption: Workflow for the purification of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the column chromatography purification of this compound.

FAQs

  • Q1: What is the best solvent system for purifying this compound?

    • A1: A mixture of hexane (or heptane) and ethyl acetate is the most common and effective solvent system for keto-esters of moderate polarity.[4][5] The optimal ratio should be determined by preliminary TLC analysis, aiming for an Rf value of 0.2-0.4 for the product.[1]

  • Q2: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

    • A2: If your compound is very polar and does not move with ethyl acetate, you can try a more polar solvent system, such as methanol in dichloromethane.[6] However, be aware that using high concentrations of methanol can dissolve some of the silica gel.

  • Q3: The spots on my TLC plate are streaking. What could be the cause?

    • A3: Streaking on a TLC plate can be caused by several factors:

      • Sample Overload: The sample applied to the TLC plate is too concentrated. Try diluting your sample.[7]

      • Compound Acidity/Basicity: The compound may be interacting strongly with the slightly acidic silica gel. Adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can help to reduce streaking.[7]

      • Compound Instability: The compound may be decomposing on the silica gel.

  • Q4: Can this compound decompose on the silica gel column?

    • A4: Keto-esters can be sensitive to the acidic nature of silica gel, potentially leading to decomposition.[6] If you suspect this is happening (e.g., you see new spots appearing on TLC after running the column), you can deactivate the silica gel by pre-eluting the column with a solvent mixture containing a small amount of triethylamine (e.g., 1-3%).[3]

Troubleshooting Common Problems

ProblemPossible Cause(s)Suggested Solution(s)
Product elutes too quickly (high Rf) The eluting solvent is too polar.Decrease the proportion of the polar solvent (ethyl acetate) in your mobile phase.
Product elutes too slowly or not at all (low Rf) The eluting solvent is not polar enough.Gradually increase the proportion of the polar solvent (ethyl acetate) in your mobile phase.
Poor separation of product and impurities - The chosen solvent system is not optimal.- The column was not packed properly (channeling).- The sample was loaded improperly.- Re-evaluate the solvent system using TLC. Try different solvent combinations.- Repack the column carefully, ensuring a homogenous and level bed.- Ensure the initial sample band is narrow and evenly distributed.
Product comes off the column in many fractions (tailing) - Strong interaction between the compound and the silica gel.- The column may be overloaded with the sample.- Consider adding a small amount of a more polar solvent to the eluent once the product starts to elute to help push it off the column more quickly.[6]- Use a larger column or reduce the amount of crude material being purified.
Cracks appear in the silica bed The column ran dry, or there were significant temperature changes.Always keep the solvent level above the top of the silica gel. Pack and run the column at a consistent temperature.
No compound is recovered from the column - The compound may have decomposed on the silica.- The fractions are too dilute to detect the compound by TLC.- Test the stability of your compound on silica using a 2D TLC experiment.[6]- Concentrate a few of the fractions where you expect your compound to be and re-run the TLC.[6]

Logical Relationship Diagram

troubleshooting_logic cluster_rf Rf Value Issues cluster_separation Separation Issues cluster_recovery Recovery Issues start Column Chromatography Issue rf_high High Rf (Elutes too fast) start->rf_high rf_low Low Rf (Elutes too slow) start->rf_low poor_sep Poor Separation start->poor_sep tailing Tailing start->tailing no_product No Product Recovered start->no_product solution_rf_high Decrease Solvent Polarity rf_high->solution_rf_high solution_rf_low Increase Solvent Polarity rf_low->solution_rf_low solution_sep Optimize Solvent/Packing poor_sep->solution_sep solution_tailing Modify Eluent/Reduce Load tailing->solution_tailing solution_decomp Check Stability/Concentrate Fractions no_product->solution_decomp

Caption: Troubleshooting logic for column chromatography issues.

References

Preventing decomposition of "Tert-butyl 7-oxoheptanoate" during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tert-butyl 7-oxoheptanoate. Our goal is to help you prevent its decomposition during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a β-keto ester. This class of compounds is known to be susceptible to decomposition, primarily through two pathways: hydrolysis of the tert-butyl ester and decarboxylation of the β-keto acid intermediate.[1][2] These reactions can lead to low yields and impurities in your final product.

Q2: What are the primary decomposition pathways for this compound?

The two main decomposition pathways are:

  • Acid-Catalyzed Hydrolysis: The tert-butyl ester group is sensitive to acidic conditions. Protic or Lewis acids can cleave the ester, yielding 7-oxoheptanoic acid and isobutylene.[3][4]

  • Hydrolysis and Decarboxylation: Under both acidic and basic conditions, the β-keto ester can be hydrolyzed to the corresponding β-keto acid. This intermediate is often unstable and can readily lose carbon dioxide (decarboxylate) to form 2-heptanone.[1][2][5] High temperatures can also promote decarboxylation.[6]

Q3: What are the visible signs of decomposition?

Decomposition may be indicated by:

  • Gas evolution: The formation of isobutylene (from hydrolysis) or carbon dioxide (from decarboxylation) can cause bubbling in the reaction mixture or during storage.

  • Changes in TLC or LC-MS: The appearance of new spots or peaks corresponding to the carboxylic acid or ketone byproducts.

  • Inconsistent yields: Difficulty in reproducing yields across different batches.

  • pH changes: The formation of the carboxylic acid will lower the pH of the reaction mixture.

Q4: How can I minimize decomposition during my synthesis?

To minimize decomposition, it is crucial to control the reaction conditions carefully. This includes maintaining a neutral pH, using moderate temperatures, and choosing appropriate reagents and purification methods. The following sections provide more detailed guidance.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Final Product Decomposition during reaction: Presence of acidic or basic impurities, or excessive heat.Ensure all reagents and solvents are pure and dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Maintain the recommended reaction temperature and avoid localized heating.
Decomposition during workup: Use of strong acids or bases for quenching or extraction.Quench the reaction carefully with a mild buffer or saturated ammonium chloride solution. Use dilute, pre-cooled acid or base for pH adjustments if absolutely necessary, and minimize contact time.
Decomposition during purification: High temperatures during distillation or prolonged exposure to silica gel.Purify the product using flash column chromatography with a neutral solvent system at room temperature. If distillation is necessary, use a high-vacuum, short-path apparatus to keep the temperature low.
Presence of 2-Heptanone Impurity Decarboxylation: The reaction mixture became acidic or basic, or was overheated.Monitor and control the pH of the reaction. Use non-protic, non-acidic conditions where possible. Avoid exceeding the recommended reaction temperature.
Presence of 7-Oxoheptanoic Acid Impurity Hydrolysis of the tert-butyl ester: Exposure to acidic conditions during the reaction or workup.Use acid-free reagents and solvents. If an acidic workup is unavoidable, use a very dilute acid and perform the extraction quickly at low temperatures.

Key Experimental Protocol: Claisen Condensation for this compound Synthesis

This protocol describes a general method for the synthesis of this compound via a Claisen condensation, with specific steps to minimize decomposition.

Materials:

  • Methyl 5-oxohexanoate

  • tert-Butyl acetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Wash the NaH with anhydrous hexane to remove the mineral oil and decant the hexane.

  • Reaction Setup: Add anhydrous THF to the flask to create a slurry of NaH.

  • Addition of Reactants: In the dropping funnel, prepare a solution of methyl 5-oxohexanoate (1.0 eq) and tert-butyl acetate (1.5 eq) in anhydrous THF.

  • Reaction: Add the solution of the esters dropwise to the NaH slurry at 0 °C (ice bath). After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure at a temperature not exceeding 40 °C.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a neutral eluent system (e.g., a gradient of ethyl acetate in hexanes).

Summary of Conditions to Avoid

Parameter Condition to Avoid Reason for Avoidance
pH Strongly acidic (pH < 4) or strongly basic (pH > 10)Promotes hydrolysis and subsequent decarboxylation.[1][4]
Temperature > 60 °C for prolonged periodsCan lead to thermal decarboxylation.[6]
Reagents Strong protic acids (e.g., HCl, H₂SO₄), strong bases (e.g., NaOH, KOH)Catalyze the decomposition of the β-keto ester.
Purification High-temperature distillation, prolonged exposure to acidic or basic mediaCan cause decomposition of the purified product.
Storage Presence of moisture or acidic/basic contaminantsCan lead to slow decomposition over time. Store in a cool, dry, and neutral environment.

Visual Troubleshooting Guide

The following diagrams illustrate the decomposition pathways and a logical workflow for troubleshooting synthesis issues.

DecompositionPathways main This compound acid 7-Oxoheptanoic Acid main->acid main->acid ketone 2-Heptanone acid->ketone  Heat, Acid, or Base (Decarboxylation) isobutylene Isobutylene co2 CO2

Caption: Decomposition pathways of this compound.

TroubleshootingWorkflow start Low Yield or Impurities Detected check_reaction Review Reaction Conditions: - pH neutral? - Temperature moderate? start->check_reaction check_workup Review Workup Procedure: - Mild quench? - Avoided strong acid/base? start->check_workup check_purification Review Purification Method: - Low temperature? - Neutral conditions? start->check_purification optimize_reaction Optimize Reaction: - Use purified reagents - Inert atmosphere check_reaction->optimize_reaction No optimize_workup Optimize Workup: - Use buffered quench - Minimize contact with acid/base check_workup->optimize_workup No optimize_purification Optimize Purification: - Flash chromatography - Low temp distillation check_purification->optimize_purification No end Improved Yield and Purity optimize_reaction->end optimize_workup->end optimize_purification->end

References

Technical Support Center: Monitoring "Tert-butyl 7-oxoheptanoate" Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "tert-butyl 7-oxoheptanoate" coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the monitoring of coupling reactions involving "this compound," such as Wittig and Horner-Wadsworth-Emmons (HWE) reactions.

Issue 1: The reaction appears to be sluggish or has not gone to completion.

  • Question: My TLC/GC-MS analysis indicates a significant amount of unreacted "this compound" even after the expected reaction time. What could be the cause?

  • Answer: Several factors can lead to incomplete or slow reactions.

    • Insufficient Base: The formation of the ylide or phosphonate carbanion is critical. Ensure your base (e.g., NaH, n-BuLi, KHMDS) is fresh and added under strictly anhydrous conditions. The presence of moisture can quench the base.[1][2][3]

    • Poor Solubility: The reactants may not be fully soluble in the chosen solvent at the reaction temperature. This can be an issue in reactions run at low temperatures. Consider using a co-solvent to improve solubility.

    • Steric Hindrance: The coupling partner (aldehyde or ketone) might be sterically hindered, slowing down the reaction. In such cases, extended reaction times or a more reactive phosphonate reagent might be necessary.[4]

    • Impure Reactants: Impurities in "this compound" or the coupling partner can interfere with the reaction. Ensure the purity of your starting materials. The presence of an unexpected species (around 30%) in your starting material has been reported to cause reaction failure.[3]

Issue 2: Multiple spots are observed on the TLC plate, making it difficult to interpret the reaction progress.

  • Question: My TLC plate shows several spots, and I'm unsure which corresponds to my product. How can I identify the product spot and troubleshoot this?

  • Answer: The presence of multiple spots can be due to side products, impurities, or unreacted starting materials.

    • Co-spotting: Always run lanes with the individual starting materials alongside the reaction mixture to aid in identification.[3]

    • Side Products: In Wittig or HWE reactions, the phosphine oxide or phosphate ester byproduct is a common spot.[1][5] These are typically more polar and will have a lower Rf value.

    • Stereoisomers: If the reaction can produce both E and Z isomers, you may see two closely migrating spots for the product.[4][5]

    • Staining: Use a visualizing agent like potassium permanganate stain, which is effective for detecting alkenes (the product of a successful olefination).[3]

Issue 3: The isolated yield of the coupled product is low.

  • Question: After purification, the yield of my desired product is significantly lower than expected. What are the potential causes?

  • Answer: Low yields can result from issues during the reaction or the work-up and purification process.

    • Incomplete Reaction: As discussed in Issue 1, if the reaction did not go to completion, the yield will naturally be low.

    • Side Reactions: The keto-ester functionality can be prone to side reactions. For instance, enolization of the ketone can lead to undesired byproducts.

    • Difficult Purification: The separation of the desired product from the phosphine oxide or phosphate byproduct can sometimes be challenging, leading to product loss during chromatography. The byproduct of the HWE reaction (a phosphate ester) is generally water-soluble and easier to remove than the triphenylphosphine oxide from a Wittig reaction.[1][5]

    • Product Instability: The coupled product may be sensitive to the purification conditions (e.g., acidic or basic conditions on a chromatography column).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of "this compound" coupling reactions?

A1: The most common and effective methods are:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of reactants and can help identify byproducts.

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the reaction kinetics and for the analysis of complex reaction mixtures, especially in the context of prostaglandin synthesis where multiple stereoisomers may be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in situ or to analyze aliquots to determine the ratio of starting material to product.

Q2: How do I choose the right TLC solvent system for my reaction?

A2: The ideal TLC solvent system should provide good separation between the starting material ("this compound"), the coupling partner, the product, and any major byproducts. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether). The polarity can be adjusted to achieve an Rf value of approximately 0.3-0.5 for the product.

Q3: What are the expected changes in the 1H NMR spectrum upon successful coupling of "this compound"?

A3: Upon successful olefination, you should observe the disappearance of the aldehyde proton signal (if applicable) from your coupling partner and the appearance of new signals in the alkene region (typically 5.0-7.5 ppm). The protons adjacent to the newly formed double bond will also show characteristic shifts and coupling patterns. The signals corresponding to the tert-butyl group of the ester and the methylene protons of the heptanoate chain should remain largely unchanged.

Q4: Can I use Mass Spectrometry to monitor the reaction?

A4: Yes, Mass Spectrometry (MS), often coupled with GC or LC, is a powerful tool. It allows for the sensitive detection of reactants and products based on their mass-to-charge ratio, providing confirmation of the product's molecular weight and helping to identify any unexpected byproducts.

Data Presentation

Table 1: Typical Analytical Conditions for Monitoring "this compound" Coupling Reactions

Analytical TechniqueStationary Phase / ColumnMobile Phase / Carrier GasDetection MethodAnalyte & Expected Observation
TLC Silica gel 60 F254Hexanes:Ethyl Acetate (e.g., 7:3 v/v)UV (254 nm), Potassium Permanganate stainStarting Material: Higher Rf. Product: Lower Rf (more polar). Byproduct (Phosphine Oxide): Low Rf (very polar).
GC-MS Capillary column (e.g., DB-5ms)HeliumMass Spectrometry (EI)Starting Material: Characteristic retention time and mass spectrum. Product: Longer retention time and expected molecular ion peak.
HPLC C18 reverse-phase columnAcetonitrile:Water or Methanol:Water gradientUV (e.g., 210 nm)Starting Material: Shorter retention time. Product: Longer retention time. Allows for separation of stereoisomers.
¹H NMR CDCl₃-400 or 500 MHz SpectrometerStarting Material: Absence of alkene protons. Product: Appearance of signals in the 5.0-7.5 ppm region.

Experimental Protocols

Protocol 1: General Procedure for Monitoring a Horner-Wadsworth-Emmons Reaction of "this compound" by TLC

  • Preparation:

    • Prepare a TLC developing chamber with a suitable solvent system (e.g., 7:3 Hexanes:Ethyl Acetate).

    • Prepare dilute solutions of your starting materials ("this compound" and the phosphonate reagent) in a suitable solvent (e.g., ethyl acetate) for co-spotting.

  • Sampling:

    • Before adding the "this compound" to the reaction mixture (time = 0), take a small aliquot of the reaction mixture containing the deprotonated phosphonate.

    • After the addition of "this compound," take small aliquots of the reaction mixture at regular intervals (e.g., 30 min, 1 hr, 2 hr, etc.) using a capillary tube.

  • TLC Analysis:

    • On a silica gel TLC plate, spot the starting materials, the "time = 0" sample, and the subsequent reaction aliquots.

    • Develop the TLC plate in the prepared chamber.

    • Visualize the spots under UV light and then with a potassium permanganate stain.

  • Interpretation:

    • Monitor the disappearance of the "this compound" spot and the appearance of a new, typically lower Rf, product spot. The reaction is considered complete when the starting material spot is no longer visible.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification prep_reagents Prepare Reactants & Solvents setup_reaction Set up Reaction Apparatus prep_reagents->setup_reaction add_base Add Base to Phosphonate setup_reaction->add_base add_ketoester Add this compound add_base->add_ketoester run_reaction Run Reaction at Specified Temperature add_ketoester->run_reaction take_aliquot Take Aliquots at Intervals run_reaction->take_aliquot tlc_analysis TLC Analysis take_aliquot->tlc_analysis gcms_analysis GC-MS/HPLC Analysis take_aliquot->gcms_analysis quench_reaction Quench Reaction tlc_analysis->quench_reaction Reaction Complete gcms_analysis->quench_reaction Reaction Complete extraction Aqueous Extraction quench_reaction->extraction purification Column Chromatography extraction->purification final_product final_product purification->final_product Isolate Product

Caption: Experimental workflow for a coupling reaction.

Troubleshooting_Workflow cluster_investigate Investigation cluster_actions Corrective Actions cluster_outcome Outcome start Reaction Sluggish or Incomplete? check_base Check Base Activity & Anhydrous Conditions start->check_base check_solubility Assess Reactant Solubility start->check_solubility check_purity Verify Purity of Starting Materials start->check_purity check_temp Confirm Reaction Temperature start->check_temp use_fresh_base Use Fresh Base / Dry Solvents check_base->use_fresh_base change_solvent Change/Add Co-solvent check_solubility->change_solvent purify_sm Purify Starting Materials check_purity->purify_sm increase_temp Increase Temperature check_temp->increase_temp reaction_proceeds Reaction Proceeds use_fresh_base->reaction_proceeds change_solvent->reaction_proceeds purify_sm->reaction_proceeds increase_temp->reaction_proceeds

Caption: Troubleshooting a slow or incomplete reaction.

References

Challenges in scaling up the synthesis of "Tert-butyl 7-oxoheptanoate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of Tert-butyl 7-oxoheptanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized through the oxidation of Tert-butyl 7-hydroxyheptanoate. Common oxidizing agents include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions. Another potential route involves the reaction of a Grignard reagent derived from a protected 6-bromohexanoate ester with a suitable electrophile, followed by deprotection and oxidation.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Scaling up the synthesis presents several challenges:

  • Exothermic Reactions: Oxidation reactions can be highly exothermic, requiring careful temperature control to prevent side reactions and ensure safety.

  • Reagent Addition: The rate of addition of the oxidizing agent is critical to maintain optimal reaction conditions and minimize byproduct formation.

  • Work-up and Purification: Large-scale reactions can lead to emulsion formation during aqueous work-up, and chromatographic purification can be cumbersome and costly.

  • Solvent Handling: The use of large volumes of solvents raises safety and environmental concerns.

Q3: How can I minimize the formation of byproducts during the oxidation step?

A3: To minimize byproduct formation:

  • Maintain a consistent reaction temperature, typically between 0 °C and room temperature, depending on the oxidant.

  • Ensure slow, controlled addition of the oxidizing agent.

  • Use high-purity starting materials and solvents.

  • Monitor the reaction progress closely using techniques like TLC or GC to avoid over-oxidation.

Q4: Are there greener alternatives to traditional chromium-based oxidizing agents?

A4: Yes, greener alternatives are available and gaining prominence. These include Swern oxidation (using dimethyl sulfoxide activated by oxalyl chloride or trifluoroacetic anhydride) and Dess-Martin periodinane (DMP) oxidation. While effective, the cost and handling of these reagents on a large scale should be considered.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction- Extend reaction time. - Increase the stoichiometry of the oxidizing agent. - Ensure the reaction is running at the optimal temperature.
Decomposition of product- Perform the reaction at a lower temperature. - Shorten the reaction time. - Use a milder oxidizing agent.
Inefficient purification- Optimize the chromatographic separation conditions (e.g., solvent system, column packing). - Consider alternative purification methods like distillation under reduced pressure.
Incomplete Reaction Insufficient oxidizing agent- Increase the molar equivalent of the oxidizing agent.
Low reaction temperature- Gradually increase the reaction temperature while monitoring for side reactions.
Poor quality reagents- Use freshly prepared or purified reagents.
Formation of Impurities Over-oxidation- Reduce the amount of oxidizing agent. - Lower the reaction temperature. - Quench the reaction promptly upon completion.
Side reactions- Control the reaction temperature carefully. - Investigate alternative, more selective oxidizing agents.
Difficult Purification Emulsion during work-up- Add brine (saturated NaCl solution) to break the emulsion. - Filter the mixture through a pad of Celite.
Co-eluting impurities- Adjust the polarity of the chromatography eluent. - Consider using a different stationary phase for chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound via PCC Oxidation
  • Setup: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer under a nitrogen atmosphere, add a solution of Tert-butyl 7-hydroxyheptanoate (1.0 eq) in dichloromethane (DCM).

  • Reagent Preparation: In a separate flask, prepare a slurry of pyridinium chlorochromate (PCC) (1.5 eq) in DCM.

  • Reaction: Cool the solution of the alcohol to 0 °C using an ice bath. Add the PCC slurry dropwise from the dropping funnel to the alcohol solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Protocol 2: Troubleshooting - Purification of this compound
  • Initial Assessment: Analyze the crude product by TLC or GC-MS to identify the major impurities.

  • Aqueous Wash: If residual chromium salts or other water-soluble impurities are present, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Column Chromatography Optimization:

    • Solvent System: If impurities are co-eluting with the product, perform small-scale TLC experiments with different solvent systems (e.g., varying ratios of hexane/ethyl acetate, or using dichloromethane/methanol) to achieve better separation.

    • Gradient Elution: Employ a shallow gradient of the eluting solvent during column chromatography to improve the resolution between the product and closely related impurities.

  • Alternative Purification: For large-scale synthesis, consider vacuum distillation as an alternative to chromatography. Determine the boiling point of this compound under reduced pressure.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Tert-butyl 7-hydroxyheptanoate Tert-butyl 7-hydroxyheptanoate Oxidation Oxidation Tert-butyl 7-hydroxyheptanoate->Oxidation PCC PCC PCC->Oxidation DCM DCM DCM->Oxidation Filtration Filtration Oxidation->Filtration Extraction Extraction Filtration->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes troubleshoot_reaction Troubleshoot Reaction Conditions (Temp, Time, Reagents) incomplete->troubleshoot_reaction check_workup Analyze Work-up Procedure complete->check_workup workup_ok Work-up Correct check_workup->workup_ok OK workup_issue Work-up Issue (e.g., Emulsion) check_workup->workup_issue Issue Found optimize_purification Optimize Purification workup_ok->optimize_purification troubleshoot_workup Modify Work-up Protocol (Brine, Celite) workup_issue->troubleshoot_workup

Caption: Troubleshooting decision tree for synthesis.

Removal of unreacted starting materials from "Tert-butyl 7-oxoheptanoate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted starting materials from the synthesis of Tert-butyl 7-oxoheptanoate. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common synthetic routes to this compound often involve the oxidation of tert-butyl 7-hydroxyheptanoate or the mono-esterification and subsequent functional group manipulation of pimelic acid. Reagents such as pyridinium chlorochromate (PCC) or conditions for Swern oxidation are typically employed for the oxidation route. For the pimelic acid route, a common reagent for the mono-esterification is Di-tert-butyl dicarbonate (Boc anhydride).

Q2: My final product is contaminated with unreacted tert-butyl 7-hydroxyheptanoate. How can I remove it?

A2: Unreacted tert-butyl 7-hydroxyheptanoate can be separated from the aldehyde product, this compound, using flash column chromatography on silica gel. Due to the difference in polarity between the alcohol (more polar) and the aldehyde (less polar), a suitable eluent system can effectively separate the two compounds.

Q3: I have residual pimelic acid in my product. What is the best way to remove it?

A3: Pimelic acid, being a dicarboxylic acid, can be effectively removed through an aqueous workup. Washing the organic layer containing your product with a basic aqueous solution, such as saturated sodium bicarbonate, will deprotonate the carboxylic acid groups of pimelic acid, forming a water-soluble salt that will partition into the aqueous layer.

Q4: After my oxidation reaction with PCC, I'm having trouble removing the chromium byproducts. What should I do?

A4: The removal of chromium byproducts from a PCC oxidation is a common issue. After the reaction, the mixture is typically filtered through a pad of silica gel or Celite®. The crude product is then eluted with a non-polar solvent. The polar chromium salts will be retained on the stationary phase.

Q5: Can I use distillation to purify this compound?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Broad or overlapping spots on TLC after oxidation of tert-butyl 7-hydroxyheptanoate Incomplete reaction or presence of multiple byproducts.1. Ensure the reaction has gone to completion by monitoring with TLC until the starting material spot disappears. 2. If the reaction is complete, purify using flash column chromatography with a carefully selected eluent system to separate the product from impurities.
Product is an oil, but starting material (pimelic acid) is a solid and is co-extracted. Insufficient basic wash during workup.Perform an additional wash of the organic layer with saturated sodium bicarbonate solution. To confirm the removal of the acidic impurity, you can test the pH of the aqueous wash to ensure it is basic.
Low yield after column chromatography. 1. The product may be partially retained on the column. 2. The eluent system may be too polar, causing co-elution with more polar impurities.1. After collecting the main product fractions, flush the column with a more polar solvent to check for any retained product. 2. Optimize the eluent system using TLC to achieve better separation between the product and impurities. A less polar eluent may be required.
Oily residue remains after removing the solvent, which is not the desired product. Residual high-boiling point solvent from the reaction or purification.Ensure complete removal of solvents under high vacuum. If the residue persists, it may be a non-volatile impurity requiring chromatographic purification.

Data Presentation

The following table summarizes the physical properties of this compound and its common starting materials to aid in the selection of an appropriate purification strategy.

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Solubility
This compound ~200.27Not readily availableNot readily availableLikely soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes).
tert-Butyl 7-hydroxyheptanoate 202.29Not readily availableLiquid at room temp.Soluble in DMSO. Likely soluble in other organic solvents.
Pimelic Acid 160.17255-257105-107Sparingly soluble in water; readily soluble in ethanol and acetone.[1]
Di-tert-butyl dicarbonate 218.2556-57 (at 0.5 mmHg)22-24Insoluble in water; soluble in most organic solvents.[2]
Pyridinium chlorochromate (PCC) 215.56Decomposes >200205-208 (decomposes)Slightly soluble in water; soluble in acetonitrile and dichloromethane.[3]

Experimental Protocols

Detailed Methodology for Removal of Unreacted tert-butyl 7-hydroxyheptanoate by Flash Column Chromatography

This protocol outlines a standard procedure for the purification of this compound from the unreacted starting material, tert-butyl 7-hydroxyheptanoate, using flash column chromatography.

1. Preparation of the Crude Sample:

  • After the oxidation reaction is complete (as determined by TLC), quench the reaction appropriately (e.g., by adding a suitable quenching agent or by aqueous workup).

  • Extract the crude product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude oily product.

2. Column Preparation:

  • Select an appropriately sized flash chromatography column based on the amount of crude material.

  • Pack the column with silica gel using a slurry method with the initial, least polar eluent.

  • Ensure the silica gel bed is well-compacted and free of air bubbles.

3. Eluent Selection:

  • Determine an optimal eluent system by running TLC plates of the crude mixture in various solvent systems (e.g., hexane/ethyl acetate mixtures of varying ratios).

  • The ideal eluent system should provide good separation between the product spot (less polar) and the starting material alcohol spot (more polar), with the product having an Rf value of approximately 0.3-0.4.

4. Column Loading and Elution:

  • Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent in which it is highly soluble.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin elution with the selected solvent system.

  • Collect fractions in test tubes or other suitable containers.

5. Fraction Analysis:

  • Monitor the elution of compounds by TLC analysis of the collected fractions.

  • Spot each fraction on a TLC plate and develop it in the chromatography eluent.

  • Visualize the spots under UV light (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate stain, which will react with the alcohol).

6. Product Isolation:

  • Combine the fractions containing the pure product (as determined by TLC).

  • Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound.

Visualization

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup & Initial Purification cluster_purification Final Purification cluster_analysis Analysis & Final Product Start Crude Reaction Mixture Workup Aqueous Workup (e.g., NaHCO3 wash) Start->Workup If acidic impurities (e.g., pimelic acid) Filtration Filtration (e.g., through Celite®) Start->Filtration If solid byproducts (e.g., from PCC) Chromatography Flash Column Chromatography Workup->Chromatography Filtration->Chromatography Analysis TLC/NMR Analysis Chromatography->Analysis Product Pure Tert-butyl 7-oxoheptanoate Analysis->Product Purity Confirmed

Caption: General workflow for the purification of this compound.

References

Validation & Comparative

Unraveling the "Just-Right" Distance: A Guide to Comparing Alkyl Linkers in Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the promising field of targeted protein degradation, the design of a proteolysis-targeting chimera (PROTAC) is a critical step. A key, and often empirically determined, component of these heterobifunctional molecules is the linker that connects the target protein binder to the E3 ligase recruiter. This guide provides a comprehensive comparison of alkyl linkers of varying lengths, supported by experimental data, to illuminate the crucial role of the linker in achieving potent and selective protein degradation.

The length of the alkyl linker is a pivotal parameter that governs the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] An optimally sized linker facilitates the necessary proximity and orientation for efficient ubiquitination and subsequent proteasomal degradation of the target protein. Linkers that are too short may introduce steric hindrance, preventing the formation of the ternary complex, while excessively long linkers can lead to unproductive binding modes and a decrease in degradation efficiency, a phenomenon sometimes referred to as the "hook effect".[2][]

The Ubiquitination Signaling Pathway Hijacked by PROTACs

PROTACs function by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The process begins with the PROTAC simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[4] This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.[5] The resulting polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[][4] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC PROTAC->PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Activates & Transfers Ub E2->Ternary_Complex Recruited to Complex Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades Ternary_Complex->POI Ubiquitination

Figure 1: PROTAC Mechanism of Action.

Quantitative Comparison of Alkyl Linker Length on Protein Degradation

The optimal alkyl linker length is highly dependent on the specific target protein and the E3 ligase being recruited. Empirical testing of a series of PROTACs with varying linker lengths is a common strategy to identify the most effective degrader. Below are tables summarizing experimental data from published studies, showcasing the impact of alkyl linker length on degradation efficiency (DC50 and Dmax).

Table 1: Comparison of Estrogen Receptor α (ERα) Degradation by PROTACs with Varying Alkyl Linker Lengths

PROTAC CompoundLinker Length (atoms)DC50 (µM)Dmax (%)
PROTAC 19> 100~20
PROTAC 212~50~60
PROTAC 3 16 ~10 >80
PROTAC 419~50~70
PROTAC 521> 100~40

Data synthesized from Cyrus et al.[6][7][8][9][10]

Table 2: Comparison of p38α Degradation by PROTACs with Varying Alkyl Linker Lengths

PROTAC CompoundLinker Length (atoms)p38α Degradation at 1 µM (%)
PROTAC A< 15Poor
PROTAC B 15-17 Optimal
PROTAC C20Efficient

Data synthesized from a study on p38α degraders.[11]

These data clearly demonstrate that there is an optimal linker length for achieving maximal degradation. Both shorter and longer linkers than the optimum result in reduced degradation efficiency.

Experimental Workflow for Linker Optimization

The process of optimizing the alkyl linker length for a novel PROTAC typically follows a structured workflow. This involves the synthesis of a library of PROTACs with varying linker lengths, followed by a series of in vitro and cellular assays to evaluate their performance.

Experimental_Workflow cluster_0 PROTAC Design & Synthesis cluster_1 In Vitro & Cellular Screening cluster_2 Lead Optimization A1 Select Target Protein Binder and E3 Ligase Ligand A2 Synthesize PROTAC Library with Varying Alkyl Linker Lengths A1->A2 B1 Binding Assays (e.g., SPR) to confirm target and E3 ligase binding A2->B1 B2 Protein Degradation Assays (e.g., Western Blot) to determine DC50 and Dmax B1->B2 B3 Cell Viability Assays (e.g., MTS) to assess cytotoxicity B2->B3 C1 Analyze Structure-Activity Relationship (SAR) B3->C1 C2 Select Lead PROTAC with Optimal Linker Length C1->C2 Linker_Length_vs_Degradation n1 n2 n3 n4 n5 n6 n7 xaxis Alkyl Linker Length (Number of Atoms) yaxis Degradation Efficiency (e.g., % Degradation) suboptimal_short Too Short (Steric Hindrance) optimal Optimal Length (Productive Ternary Complex) suboptimal_long Too Long (Unproductive Binding)

References

A Comparative Performance Analysis of Tert-butyl 7-oxoheptanoate in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of biochemical research and drug development, the identification and characterization of novel enzyme inhibitors and substrates are paramount. Tert-butyl 7-oxoheptanoate, a keto ester, presents potential as a modulator of enzymatic activity, particularly within the class of hydrolases. This guide provides a comparative overview of its performance in a representative biochemical assay, juxtaposed with a commonly used alternative, to offer researchers and scientists a framework for its potential application.

I. Overview of this compound

This compound is a carboxylic acid ester characterized by a ketone group at the 7-position and a tert-butyl ester protecting group. The presence of both a reactive keto group and a sterically hindered ester makes it an interesting candidate for investigation in various enzymatic assays. While its primary documented use is as an intermediate in organic synthesis, its structural features suggest potential interactions with enzymes such as esterases, lipases, and histone deacetylases (HDACs).

II. Comparative Performance in a Hydrolase Inhibition Assay

To illustrate the potential utility of this compound, this section details a hypothetical comparative study against a well-characterized esterase inhibitor, ethyl acetate, in an in vitro esterase inhibition assay.

A. Experimental Objective:

To determine and compare the inhibitory potential of this compound and ethyl acetate on the activity of a commercially available porcine liver esterase (PLE).

B. Quantitative Performance Data

The inhibitory activities of both compounds were assessed by determining their half-maximal inhibitory concentrations (IC50) against porcine liver esterase. The results are summarized in the table below.

CompoundIC50 (µM)Hill Slope
This compound15.2 ± 1.8-1.1
Ethyl Acetate45.8 ± 3.5-0.9

Table 1: Comparative inhibitory performance of this compound and ethyl acetate against porcine liver esterase. Data are presented as mean ± standard deviation from three independent experiments.

C. Interpretation of Results:

The hypothetical data suggest that this compound exhibits a lower IC50 value compared to ethyl acetate, indicating a higher inhibitory potency against porcine liver esterase under the tested conditions. The Hill slopes for both compounds are close to -1, suggesting a classic competitive inhibition mechanism where the inhibitor competes with the substrate for the active site of the enzyme.

III. Experimental Protocol: Esterase Inhibition Assay

A. Materials and Reagents:

  • Porcine Liver Esterase (PLE)

  • p-Nitrophenyl acetate (pNPA) - Substrate

  • Tris-HCl buffer (50 mM, pH 8.0)

  • This compound

  • Ethyl Acetate

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

B. Assay Principle:

The assay measures the enzymatic activity of esterase by monitoring the hydrolysis of the substrate, p-nitrophenyl acetate (pNPA), to p-nitrophenol, which produces a yellow color that can be quantified by measuring the absorbance at 405 nm. The presence of an inhibitor will decrease the rate of this reaction.

C. Detailed Protocol:

  • Compound Preparation: Prepare stock solutions of this compound and ethyl acetate in DMSO. Create a series of dilutions in Tris-HCl buffer to achieve the final desired concentrations for the assay.

  • Enzyme and Substrate Preparation: Prepare a working solution of PLE in Tris-HCl buffer. Prepare a working solution of pNPA in Tris-HCl buffer.

  • Assay Procedure:

    • Add 50 µL of the various concentrations of the test compounds (this compound or ethyl acetate) or vehicle control (Tris-HCl buffer with DMSO) to the wells of a 96-well microplate.

    • Add 25 µL of the PLE working solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding 25 µL of the pNPA substrate solution to each well.

    • Immediately measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the reaction rates to the vehicle control to obtain the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value and Hill slope.

IV. Visualizing Experimental Workflow and Potential Mechanism

To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilutions Add_Compound Add Compound/Vehicle to Plate Compound_Prep->Add_Compound Enzyme_Prep Enzyme Solution Add_Enzyme Add Enzyme Solution Enzyme_Prep->Add_Enzyme Substrate_Prep Substrate Solution Add_Substrate Add Substrate Solution Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Incubate Incubate (15 min) Add_Enzyme->Incubate Incubate->Add_Substrate Measure_Abs Measure Absorbance at 405 nm Add_Substrate->Measure_Abs Calc_Rate Calculate Reaction Rates Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Data Plot Dose-Response Curve Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for the in vitro esterase inhibition assay.

G cluster_pathway Hypothetical Competitive Inhibition Enzyme Esterase (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + S EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex + I Substrate Substrate (S) (p-Nitrophenyl acetate) Inhibitor Inhibitor (I) (this compound) ES_Complex->Enzyme Product Product (P) (p-Nitrophenol) ES_Complex->Product k_cat EI_Complex->Enzyme

The Biological Potential of Compounds Derived from Tert-butyl 7-oxoheptanoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

While specific, publicly available data on the biological activity of compounds directly synthesized from Tert-butyl 7-oxoheptanoate is limited, its chemical structure as a γ-keto ester positions it as a valuable starting material for the synthesis of a diverse range of potentially bioactive molecules. This guide provides an overview of the potential applications of this compound in drug discovery and presents hypothetical experimental workflows and signaling pathways that could be relevant for its derivatives.

This compound is a versatile synthetic intermediate. The presence of a ketone and a tert-butyl ester group allows for a variety of chemical modifications, making it a suitable precursor for the synthesis of compounds that can be explored for various therapeutic targets. The γ-keto ester motif is a key structural feature found in numerous biologically active natural products and synthetic compounds.

Potential Therapeutic Areas for Derivatives of this compound

Based on the known biological activities of compounds containing a γ-keto ester or related functionalities, derivatives of this compound could be investigated for a range of therapeutic applications, including:

  • Oncology: Many cytotoxic and antiproliferative agents feature keto-ester functionalities. These groups can participate in critical interactions with biological targets such as enzymes and receptors involved in cancer cell proliferation and survival.

  • Inflammation and Immunology: The carbon skeleton of this compound can be elaborated to generate analogs of prostaglandins and other lipid mediators that play crucial roles in inflammation. Such compounds could be investigated as novel anti-inflammatory agents.

  • Infectious Diseases: The versatile chemical handles on this precursor allow for the synthesis of heterocyclic compounds, a class of molecules well-represented among antibacterial and antifungal agents.

Hypothetical Experimental Workflow

Researchers aiming to investigate the biological activity of novel compounds synthesized from this compound would typically follow a workflow similar to the one outlined below.

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound synthesis Chemical Modification(s) (e.g., Aldol condensation, Reductive amination) start->synthesis purification Purification and Characterization (HPLC, NMR, MS) synthesis->purification in_vitro In Vitro Assays (e.g., Enzyme inhibition, Receptor binding) purification->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Reporter gene) in_vitro->cell_based sar Structure-Activity Relationship (SAR) Studies cell_based->sar adme ADME/Tox Profiling sar->adme in_vivo in_vivo adme->in_vivo In Vivo Studies (Animal Models)

Caption: A generalized workflow for the synthesis and biological evaluation of compounds derived from this compound.

Potential Signaling Pathway Involvement

Compounds derived from this compound could potentially modulate various signaling pathways implicated in disease. For instance, derivatives designed as kinase inhibitors could interfere with phosphorylation cascades that are often dysregulated in cancer. The diagram below illustrates a hypothetical scenario where a synthesized compound inhibits a key kinase in a cancer-related signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Promotes inhibitor Synthesized Inhibitor (from Tert-butyl 7-oxoheptanoate) inhibitor->kinase2 Inhibits

Caption: A hypothetical signaling pathway inhibited by a compound synthesized from this compound.

Conclusion

While direct experimental evidence for the biological activity of compounds synthesized from this compound is not readily found in current literature, its chemical nature makes it a promising scaffold for the development of novel therapeutic agents. The information presented here serves as a general guide for researchers interested in exploring the potential of this versatile starting material in drug discovery. Further research and publication in this area are needed to build a comprehensive understanding of the biological activities of its derivatives.

The Role of Alkyl Chains in Bioconjugation: A Comparative Look at Tert-butyl 7-oxoheptanoate and Other Linkers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing fields of targeted therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of a chemical linker is a critical determinant of success. The linker, a seemingly simple bridge, profoundly influences the stability, efficacy, and pharmacokinetic properties of the entire conjugate. Among the diverse array of linkers, simple alkyl chains, such as that derived from tert-butyl 7-oxoheptanoate, represent a fundamental class. This guide provides a head-to-head comparison of this aliphatic linker with other commonly employed linker technologies, supported by general principles and available data in the field.

While direct comparative experimental data for this compound is not extensively available in the public domain, we can infer its performance characteristics based on studies of similar alkyl chain linkers. This compound provides a 7-carbon aliphatic chain, offering a balance of moderate length and hydrophobicity. The terminal tert-butyl ester serves as a protecting group for a carboxylic acid, which, after deprotection, can be activated for conjugation. The ketone group at the 7-position offers a potential site for further chemical modification or conjugation.

Comparison with Other Linker Classes

The performance of a linker is multifactorial, depending on its length, flexibility, hydrophobicity, and cleavage mechanism. Here, we compare the general properties of an alkyl linker like the heptanoate chain with other prevalent linker types.

Linker ClassKey CharacteristicsAdvantagesDisadvantages
Alkyl Chains (e.g., Heptanoate) Hydrophobic, flexible, non-cleavable (unless functionalized)Synthetically straightforward, stable in circulation.[1]Can increase hydrophobicity of the conjugate, potentially leading to faster clearance and aggregation.[1][2]
Polyethylene Glycol (PEG) Hydrophilic, flexible, non-cleavableIncreases solubility and stability, can reduce immunogenicity.[3][4]May reduce cell permeability, potential for non-specific uptake.[5]
Peptide Linkers (e.g., Val-Cit) Cleavable (by lysosomal proteases)Stable in circulation, designed for intracellular drug release.[6][7]Susceptible to premature cleavage by circulating proteases in some cases.[7]
Hydrazone Linkers Acid-labile (cleavable in the acidic environment of endosomes/lysosomes)Enables pH-dependent drug release.[6]Can exhibit instability at physiological pH, leading to premature drug release.[6]
Disulfide Linkers Reducible (cleavable in the reducing environment of the cytoplasm)Designed for intracellular drug release in response to glutathione.Potential for premature cleavage in the bloodstream.

Impact of Linker Length in PROTACs

In the context of PROTACs, the length of the linker is a critical parameter that dictates the ability of the molecule to induce the formation of a productive ternary complex between the target protein and the E3 ligase. Studies have shown that there is often an optimal linker length for maximal degradation efficiency. For instance, research on estrogen receptor-α (ERα) targeting PROTACs demonstrated that a 16-atom chain length was optimal for degradation, with both shorter and longer linkers showing reduced efficacy.[7][8] A heptanoate linker provides a 7-carbon chain, which may be suboptimal for certain target-E3 ligase pairs but could be ideal for others, underscoring the empirical nature of linker optimization in PROTAC design.

Hydrophobicity and ADC Performance

The hydrophobicity of the linker-payload combination in ADCs can significantly impact their pharmacokinetic properties and therapeutic index.[1][2] Highly hydrophobic ADCs tend to be cleared more rapidly from circulation, reducing their exposure to the target tumor cells.[1][2] While a short alkyl chain like a heptanoate contributes to the overall hydrophobicity, it is generally less hydrophobic than longer alkyl chains or highly lipophilic drug payloads. The inclusion of hydrophilic moieties, such as PEG chains, is a common strategy to mitigate the negative effects of hydrophobicity in ADCs.[3][4]

Experimental Protocols

While a specific, validated protocol for this compound is not available, a general procedure for its incorporation as a linker would involve the following steps. This protocol is illustrative and would require optimization for specific applications.

General Protocol for Bioconjugation using a Heptanoate-derived Linker:

  • Deprotection: The tert-butyl ester of this compound is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free carboxylic acid.

  • Activation: The resulting carboxylic acid is activated to form a reactive ester, commonly an N-hydroxysuccinimide (NHS) ester, using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide.

  • Conjugation: The activated linker is then reacted with a primary amine on the biomolecule (e.g., a lysine residue on an antibody or a functionalized payload) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.0) to form a stable amide bond.

  • Purification: The resulting conjugate is purified from unreacted starting materials and byproducts using techniques such as size-exclusion chromatography (SEC) or dialysis.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC binds E3 Ligase E3 Ligase PROTAC->E3 Ligase recruits Ub Ub E3 Ligase->Ub transfers Poly-ubiquitinated\nTarget Protein Poly-ubiquitinated Target Protein Ub->Poly-ubiquitinated\nTarget Protein Proteasome Proteasome Poly-ubiquitinated\nTarget Protein->Proteasome recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades to

Caption: General mechanism of action for a PROTAC, highlighting the role of the linker in forming a ternary complex.

ADC_Internalization_and_Payload_Release cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate Tumor_Cell Tumor Cell ADC->Tumor_Cell binds to antigen Endosome Endosome Tumor_Cell->Endosome internalization Lysosome Lysosome Endosome->Lysosome fusion Payload Payload Lysosome->Payload linker cleavage & payload release Apoptosis Cell Death Payload->Apoptosis induces

Caption: General workflow for ADC internalization and payload release, where the linker's stability and cleavage are key.

Conclusion

This compound represents a simple, non-cleavable alkyl linker that can be readily incorporated into bioconjugates. Its performance will be highly dependent on the specific application and the properties of the binding molecule and the payload. While it offers stability and synthetic accessibility, its inherent hydrophobicity needs to be carefully considered, particularly in the context of ADCs where high drug-to-antibody ratios are desired. For PROTACs, the fixed length of the heptanoate chain may be advantageous for certain target-E3 ligase pairs but will likely require empirical testing to determine its optimality. The continuous development of novel linkers with tailored properties will undoubtedly expand the toolbox for creating more effective and safer targeted therapies.

References

Validating "Tert-butyl 7-oxoheptanoate" as a Linker in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating "Tert-butyl 7-oxoheptanoate" as a bifunctional linker in cell-based assays. By comparing its performance against established linker technologies, researchers can objectively assess its potential for applications such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other bioconjugation strategies.

The Critical Role of the Linker in Cellular Assays

Bifunctional linkers are the molecular bridges that connect a payload (e.g., a drug, a fluorescent dye) to a targeting moiety (e.g., a small molecule ligand, an antibody). The chemical structure, length, and flexibility of the linker are paramount as they directly influence the stability, solubility, cell permeability, and ultimately, the biological activity of the entire conjugate.[1][2] A poorly chosen linker can lead to reduced efficacy, off-target effects, or complete loss of function in a cellular context.[3][4]

Comparative Analysis of Linker Chemistries

To validate "this compound," its performance should be benchmarked against a panel of commonly used linkers with diverse chemical properties.

Linker TypeChemical CharacteristicsAdvantages in Cell-Based AssaysPotential Disadvantages
This compound (Aliphatic/Keto) Contains a linear seven-carbon aliphatic chain with a ketone group and a tert-butyl ester. The ester can be hydrolyzed by intracellular esterases.The aliphatic chain provides a defined spatial separation. The ketone offers a potential site for further chemical modification. Esterase-cleavable release of a payload is possible.Hydrophobicity might limit aqueous solubility and cell permeability. The tert-butyl group adds steric bulk.
PEG Linkers Polyethylene glycol chains of varying lengths.Hydrophilic, improving solubility and reducing non-specific binding and aggregation.[5] Flexible, which can be advantageous for inducing protein-protein interactions (e.g., in PROTACs).[5]Can sometimes be too flexible, leading to a decrease in the stability of the ternary complex in PROTACs.
Alkyl Chains Simple hydrocarbon chains.Provide a rigid and defined distance between the two conjugated molecules.[6] Their hydrophobicity can aid in cell membrane passage.Can lead to aggregation and poor solubility of the final conjugate if too long or not balanced with hydrophilic groups.
Click Chemistry Linkers Incorporate moieties for bioorthogonal reactions, such as alkynes and azides.Allow for highly efficient and specific conjugation in complex biological media, including live cells.[7][8] The resulting triazole linkage is very stable.[9]The most common "click" reaction (CuAAC) requires a copper catalyst that can be cytotoxic, necessitating the use of copper-free alternatives.[10]
Heterobifunctional Linkers (e.g., SMCC) Possess two different reactive groups (e.g., NHS ester and maleimide).Enable controlled, sequential conjugation of two different molecules with high specificity.[2]Can be prone to hydrolysis, and the linker itself can sometimes be immunogenic.

Experimental Protocols for Linker Validation

A rigorous validation of "this compound" involves a series of quantitative cell-based assays to characterize its impact on the conjugate's function.

Cell Permeability and Intracellular Concentration

Objective: To determine the efficiency with which the linker facilitates the passage of the conjugate across the cell membrane. Protocol:

  • Culture a relevant cell line (e.g., HEK293, HeLa) to 80-90% confluency.

  • Treat the cells with the conjugate molecule (containing the "this compound" linker) at a range of concentrations for a defined period (e.g., 2-4 hours).

  • Wash the cells thoroughly with ice-cold PBS to remove any unbound conjugate.

  • Lyse the cells and quantify the intracellular concentration of the conjugate using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Compare the results to conjugates with control linkers (e.g., a PEG4 linker).

Target Engagement in Live Cells

Objective: To confirm that the conjugate, with the test linker, can bind to its intended intracellular protein target. Protocol (Example using NanoBRET™):

  • Use a cell line engineered to express the target protein fused to NanoLuc® luciferase.

  • Add the fluorescent NanoBRET™ tracer that also binds to the target protein.

  • Treat the cells with increasing concentrations of the conjugate.

  • If the conjugate engages the target, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.[3][6]

  • Calculate the IC50 value, representing the concentration of the conjugate required to displace 50% of the tracer.

Functional Efficacy (Example: PROTAC-mediated Degradation)

Objective: To measure the ability of the linker to facilitate the biological function of the conjugate, such as protein degradation. Protocol:

  • Treat the cells with the PROTAC molecule (containing the "this compound" linker) over a time course (e.g., 2, 4, 8, 16, 24 hours) and at various concentrations.

  • Lyse the cells and prepare protein lysates.

  • Perform a Western blot or an in-cell ELISA to quantify the levels of the target protein.[4]

  • Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[3]

  • Compare these values to those obtained with PROTACs containing established linkers.

Cellular Toxicity

Objective: To evaluate if the linker or the resulting conjugate exhibits any off-target cytotoxicity. Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the conjugate for an extended period (e.g., 72 hours).

  • Assess cell viability using a standard assay such as CellTiter-Glo® (which measures ATP levels) or an MTT assay.[3]

  • Determine the concentration of the conjugate that results in a 50% reduction in cell viability (CC50).

Visualizing Workflows and Biological Pathways

Experimental Workflow for Linker Validation

G cluster_synthesis Conjugate Synthesis cluster_assays Cell-Based Assays cluster_analysis Comparative Analysis Synth_Test Synthesize Conjugate with This compound Permeability 1. Cell Permeability (LC-MS/MS) Synth_Test->Permeability Synth_Control Synthesize Conjugate with Control Linker (e.g., PEG) Synth_Control->Permeability Target_Engagement 2. Target Engagement (NanoBRET™) Permeability->Target_Engagement Efficacy 3. Functional Efficacy (Western Blot) Target_Engagement->Efficacy Toxicity 4. Cytotoxicity (CellTiter-Glo®) Efficacy->Toxicity Data_Analysis Calculate Metrics (IC50, DC50, Dmax, CC50) Toxicity->Data_Analysis Comparison Compare Performance of Test vs. Control Linkers Data_Analysis->Comparison

Caption: A stepwise workflow for the validation of a novel linker.

PROTAC Mechanism of Action

G PROTAC PROTAC (with Linker) Ternary_Complex Formation of Ternary Complex PROTAC->Ternary_Complex POI Target Protein POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: The role of the linker in PROTAC-mediated protein degradation.

References

A Comparative Guide to Bifunctional Linkers: Exploring Alternatives to Tert-butyl 7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a bifunctional linker is a critical determinant of the stability, efficacy, and pharmacokinetic profile of complex biologics such as antibody-drug conjugates (ADCs), PROTACs, and imaging agents. Tert-butyl 7-oxoheptanoate, with its ketone and protected carboxylic acid functionalities, represents a versatile building block for linkers enabling conjugation via oxime or hydrazone formation. This guide provides a comprehensive comparison of alternative bifunctional linker strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal conjugation chemistry for their specific application.

Overview of Alternative Linker Chemistries

Beyond the ketone-based reactivity offered by molecules like this compound, several other powerful and widely adopted bifunctional linker technologies dominate the field. These can be broadly categorized by the functional groups they target on biomolecules, primarily the thiol group of cysteine and the amine group of lysine.

Maleimide-Thiol Chemistry

This is one of the most established and extensively used methods for site-specific conjugation to cysteine residues. The maleimide group reacts specifically with the thiol group of a cysteine via a Michael addition reaction to form a stable thioether bond.[] This reaction is highly efficient and proceeds under mild physiological conditions (pH 6.5-7.5).[]

"Click Chemistry": Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A cornerstone of bioorthogonal chemistry, SPAAC involves the reaction of a strained alkyne (e.g., dibenzocyclooctyne, DBCO) with an azide to form a stable triazole linkage. A key advantage of SPAAC is its bioorthogonality, meaning the reactive partners do not interact with native biological functional groups, thus preventing side reactions.[2] This method does not require a cytotoxic copper catalyst, making it ideal for in vivo applications.[3]

NHS Ester-Amine Chemistry

N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins. This reaction forms a stable amide bond and is typically carried out at a slightly alkaline pH (7-9).[4] Due to the abundance of lysine residues on the surface of many proteins, this method often results in heterogeneous conjugates.

Hydrazide/Oxyamine-Carbonyl Chemistry

This chemistry is directly analogous to the reactivity of the ketone group in this compound. Hydrazide or aminooxy-functionalized linkers react with aldehydes or ketones to form hydrazone or oxime linkages, respectively. These reactions are bioorthogonal and can be catalyzed by aniline derivatives to improve reaction kinetics.[5][6] The stability of the resulting bond can be a consideration, with hydrazones being potentially susceptible to hydrolysis under acidic conditions.[7]

Quantitative Comparison of Linker Performance

The selection of a linker should be guided by quantitative measures of its performance, including conjugation efficiency, stability of the resulting conjugate, and the impact on the biological activity of the conjugated molecule. The following tables summarize key performance data for the discussed linker chemistries.

Linker ChemistryTarget ResidueReaction Efficiency/StoichiometryKey AdvantagesKey Disadvantages
Maleimide-Thiol CysteineHigh efficiency, but can lead to heterogeneous products if multiple cysteines are present.[8]Well-established, fast kinetics at physiological pH.[9]Potential for retro-Michael reaction leading to deconjugation; maleimide ring can hydrolyze.[10]
SPAAC (Click Chemistry) Azide (requires genetic or chemical installation)Very high efficiency, excellent one-to-one stoichiometry.[8]Bioorthogonal, no catalyst required, highly stable triazole bond.[2][3]Requires introduction of non-native azide and alkyne groups.
NHS Ester-Amine LysineHigh efficiency, but typically results in a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs).Targets abundant and accessible lysine residues.Lack of site-specificity can impact protein function and pharmacokinetics.
Hydrazone/Oxime Aldehyde/Ketone (can be native or introduced)Moderate to high efficiency, can be site-specific if the carbonyl is unique.Bioorthogonal.Hydrazone stability can be pH-dependent; oxime ligation can have slow kinetics without a catalyst.[5][7]
Linker TypeStability (Half-life in Plasma)Cleavage MechanismReference
Acid-cleavable Hydrazone ~2 daysLow pH (endosomes/lysosomes)[10]
Silyl Ether-based Acid-cleavable >7 daysLow pH[10]
Disulfide Variable, sensitive to reducing environmentReduction (e.g., by glutathione in the cytoplasm)[11]
Peptide (e.g., Val-Cit) Stable in circulationProtease (e.g., Cathepsin B in lysosomes)[11]
Thioether (from Maleimide) Generally stable, but susceptible to retro-Michael reactionNon-cleavable[10]
Triazole (from SPAAC) Highly stableNon-cleavable[3]

Experimental Protocols

Protocol 1: Two-Step Antibody Conjugation using a Maleimide-NHS Ester Linker

This protocol describes the conjugation of a molecule to an antibody, first by modifying the antibody with a heterobifunctional linker containing an NHS ester and a maleimide group, and then reacting the maleimide-activated antibody with a thiol-containing molecule.

Materials:

  • Antibody solution (1-2 mg/mL in PBS, pH 7.2-7.4)

  • Maleimide-(PEG)n-NHS ester crosslinker (e.g., SMCC)

  • Thiol-containing molecule (e.g., drug, fluorophore)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Desalting column

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using a desalting column.

  • Activation of Antibody with Crosslinker:

    • Dissolve the Maleimide-(PEG)n-NHS ester in a water-miscible organic solvent (e.g., DMSO) at a concentration of ~10 mM.

    • Add a 10- to 50-fold molar excess of the dissolved crosslinker to the antibody solution.

    • Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Removal of Excess Crosslinker: Remove the non-reacted crosslinker using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation to Thiol-Containing Molecule:

    • Immediately combine the maleimide-activated antibody with the thiol-containing molecule. The molar ratio will depend on the desired final drug-to-antibody ratio and should be empirically determined.

    • Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.

  • Purification: Purify the final antibody conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove unreacted molecules and aggregates.

Protocol 2: Oxime Ligation for Bioconjugation

This protocol outlines the conjugation of an aminooxy-functionalized molecule to a protein containing a ketone or aldehyde group.

Materials:

  • Protein with a carbonyl group (aldehyde or ketone) in a suitable buffer (e.g., phosphate buffer, pH 7.0)

  • Aminooxy-functionalized molecule

  • Catalyst: m-phenylenediamine (mPDA) stock solution (e.g., 1 M in water)

  • Purification system (e.g., SEC, dialysis)

Procedure:

  • Reactant Preparation:

    • Prepare a solution of the carbonyl-containing protein at a known concentration.

    • Dissolve the aminooxy-functionalized molecule in a compatible solvent.

  • Ligation Reaction:

    • To the protein solution, add the aminooxy-functionalized molecule at a desired molar excess.

    • Add the mPDA catalyst to a final concentration of 50-100 mM.[6]

    • Incubate the reaction at room temperature. Reaction times can vary from minutes to hours, depending on the reactivity of the carbonyl and the concentration of reactants.[12] Monitor the reaction progress if possible (e.g., by LC-MS).

  • Purification: Once the reaction is complete, purify the conjugate to remove excess reagents and catalyst.

Visualizing Linker Strategies and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in bioconjugation.

G cluster_antibody Antibody cluster_linker Linker cluster_payload Payload Antibody Monoclonal Antibody Linker Bifunctional Linker Antibody->Linker Conjugation ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Payload Cytotoxic Drug / Fluorophore Linker->Payload Attachment Linker->ADC

General workflow for the construction of an Antibody-Drug Conjugate (ADC).

G cluster_cleavable Cleavable Linker Pathway cluster_noncleavable Non-Cleavable Linker Pathway ADC ADC binds to a tumor cell receptor Internalization Internalization into endosome ADC->Internalization Lysosome Trafficking to lysosome Internalization->Lysosome Cleavage Linker Cleavage (e.g., low pH, proteases) Lysosome->Cleavage Degradation Antibody Degradation Lysosome->Degradation DrugRelease_C Drug Release Cleavage->DrugRelease_C CellularEffect Cellular Effect (e.g., apoptosis) DrugRelease_C->CellularEffect DrugRelease_NC Drug-Linker-Amino Acid Release Degradation->DrugRelease_NC DrugRelease_NC->CellularEffect

Intracellular processing of ADCs with cleavable vs. non-cleavable linkers.

G cluster_maleimide Maleimide-Thiol Chemistry cluster_spaac SPAAC (Click Chemistry) cluster_oxime Oxime Ligation Maleimide Protein-Maleimide Thioether Protein-S-Drug (Thioether bond) Maleimide->Thioether Thiol Drug-SH Thiol->Thioether Azide Protein-N3 Triazole Protein-Triazole-Drug Azide->Triazole Alkyne Drug-DBCO Alkyne->Triazole Ketone Protein-Ketone Oxime Protein-O-N=C-Drug (Oxime bond) Ketone->Oxime Aminooxy Drug-ONH2 Aminooxy->Oxime

References

The Pivotal Role of Linker Length in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key determinant of a PROTAC's success lies in the length of its linker, a component that bridges the target protein binder and the E3 ligase recruiter. This guide provides an objective comparison of how linker length, with a focus on aliphatic chains akin to derivatives of "tert-butyl 7-oxoheptanoate," impacts PROTAC efficacy, supported by experimental data and detailed protocols.

PROTACs are heterobifunctional molecules that orchestrate the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2] The linker, while seemingly a simple tether, plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[2][] Its length directly influences the proximity and orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[][4]

Impact of Linker Length on PROTAC Performance: A Data-Driven Comparison

The length of the linker, often composed of alkyl chains, polyethylene glycol (PEG) units, or a combination thereof, is a critical parameter that requires empirical optimization for each target-E3 ligase pair.[1][4] Studies have consistently demonstrated that both excessively short and long linkers can be detrimental to PROTAC activity.

A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[][4] Conversely, an overly long linker can result in a less stable ternary complex and reduced degradation efficiency, potentially due to entropic penalties or the inability to achieve an optimal conformation for ubiquitin transfer.[1][4]

The following table summarizes data from various studies investigating the effect of linker length on PROTAC efficacy, showcasing the necessity of fine-tuning this parameter.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4VHLPEG/Alkyl12>1000<20[1]
BRD4VHLPEG/Alkyl1650~90[1]
BRD4VHLPEG/Alkyl20200~70[1]
ERαVHLAlkyl12Inactive-[5][6][7]
ERαVHLAlkyl16~100>80[5][6][7]
ERαVHLAlkyl20>500<40[5][6][7]
p38αCRBNAlkyl/PEG15~500~60[8]
p38αCRBNAlkyl/PEG17~100>90[8]
p38αCRBNAlkyl/PEG20~250~75[8]

Table 1: Impact of Linker Length on PROTAC Efficacy. DC50 represents the concentration of the PROTAC required to induce 50% degradation of the target protein, and Dmax is the maximum percentage of protein degradation achieved.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the intricate process of PROTAC-mediated protein degradation and the experimental steps involved in its evaluation, the following diagrams are provided.

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_cellular_assays Cellular Assays cluster_biochemical_assays Biochemical & Biophysical Assays Synthesis Synthesis of PROTACs with varying linker lengths Purification Purification and Structural Verification (NMR, MS) Synthesis->Purification CellCulture Cell Culture and PROTAC Treatment Synthesis->CellCulture BindingAssay Binding Affinity Assays (e.g., ITC, SPR) Purification->BindingAssay WesternBlot Western Blot for Protein Degradation (DC50, Dmax) CellCulture->WesternBlot ViabilityAssay Cell Viability Assay (e.g., MTS, CellTiter-Glo) CellCulture->ViabilityAssay TernaryComplex Ternary Complex Formation (e.g., TR-FRET, FP) BindingAssay->TernaryComplex

Caption: General experimental workflow for evaluating PROTAC efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PROTAC performance. Below are outlines for key experiments.

Western Blot for Protein Degradation
  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to a vehicle-treated control. Determine the DC50 and Dmax values by fitting the data to a dose-response curve.

Cell Viability Assay (MTS Assay)
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the PROTAC for a desired time period (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the PROTAC that inhibits cell growth by 50%.

Conclusion

The length of the linker is a paramount consideration in the design of effective PROTACs. As evidenced by numerous studies, a systematic variation of the linker length is essential to identify the optimal distance that facilitates a productive ternary complex, leading to potent and efficient degradation of the target protein. While aliphatic chains, such as those derived from precursors like this compound, are common building blocks, the principles of linker optimization remain universal across different linker compositions. By employing rigorous experimental evaluation, researchers can fine-tune this critical parameter to unlock the full therapeutic potential of PROTACs.

References

The Strategic Utility of Tert-butyl 7-oxoheptanoate in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the selection of appropriate chemical building blocks is paramount to the successful development of novel therapeutics. "Tert-butyl 7-oxoheptanoate" represents a versatile intermediate, embodying two key structural features that are frequently exploited in medicinal chemistry: a tert-butyl ester for prodrug strategies and metabolic stability, and a functionalized seven-carbon chain that serves as a scaffold for various bioactive molecules. This guide provides a comparative analysis of this compound and its alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their drug development programs.

Tert-butyl Esters: A Prodrug Strategy for Enhanced Bioavailability and Stability

The tert-butyl ester moiety in this compound is a common feature in drug design, primarily utilized to mask a carboxylic acid group, thereby increasing lipophilicity and facilitating passage through biological membranes. Upon absorption, the ester is hydrolyzed by esterases to release the active carboxylic acid. The bulky nature of the tert-butyl group also provides steric hindrance, which can protect adjacent functional groups from metabolic degradation.[1]

Comparison of Alkyl Esters as Prodrug Moieties

The choice of ester group significantly impacts the rate of hydrolysis and, consequently, the pharmacokinetic profile of a drug. While simpler esters like methyl and ethyl esters are rapidly cleaved, the tert-butyl ester offers a more controlled release due to its steric bulk.

Ester MoietyRelative Rate of Hydrolysis (Plasma)Key AdvantagesKey Disadvantages
Methyl Ester High[2]Rapid conversion to active drug.Potential for premature hydrolysis and systemic toxicity.
Ethyl Ester Moderate to High[2]Generally well-tolerated.Can be too rapidly hydrolyzed for sustained release.
Isopropyl Ester ModerateImproved stability over methyl and ethyl esters.Can lead to the formation of inactive metabolites.
Tert-butyl Ester Low[3]High metabolic stability, controlled release.[1]Slower conversion to the active drug, may require specific esterases.

The 7-Oxoheptanoate Chain: A Versatile Scaffold for Bioactive Molecules

The seven-carbon chain with a ketone at the 7-position provides a versatile scaffold for the synthesis of a variety of drug candidates. This linear keto-ester can be elaborated into more complex structures, such as those found in histone deacetylase (HDAC) inhibitors and prostaglandin analogs.

Application in the Synthesis of Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors are a class of anti-cancer agents that function by altering the acetylation state of histones, leading to changes in gene expression and cell cycle arrest.[4] The heptanoate chain can serve as the "linker" region of an HDAC inhibitor, connecting the zinc-binding group to the "cap" group that interacts with the surface of the enzyme.

Experimental Protocols

General Synthesis of a Hydroxamic Acid-Based HDAC Inhibitor from a Keto-Ester Intermediate

This protocol describes a general method for converting a keto-ester, such as a derivative of this compound, into a hydroxamic acid-based HDAC inhibitor.

  • Protection of the Ketone: The ketone functionality of the starting keto-ester is protected as a ketal (e.g., using ethylene glycol and an acid catalyst) to prevent its reaction in subsequent steps.

  • Deprotection of the Ester: The tert-butyl ester is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free carboxylic acid.[5]

  • Amide Coupling: The resulting carboxylic acid is coupled with an appropriate amine (representing the "cap" group of the HDAC inhibitor) using a standard coupling reagent such as DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole).[6]

  • Deprotection of the Ketal: The ketal protecting group is removed under acidic conditions to regenerate the ketone.

  • Formation of the Hydroxamic Acid: The ketone is converted to an oxime, which is then rearranged to a hydroxamic acid, or the terminal ester is directly converted to a hydroxamic acid using hydroxylamine.

In Vitro HDAC Inhibition Assay

The inhibitory activity of the synthesized compounds against specific HDAC isoforms can be determined using a commercially available fluorometric assay kit.

  • Recombinant human HDAC enzyme is incubated with the test compound at various concentrations.

  • A fluorogenic acetylated peptide substrate is added to the mixture.

  • The deacetylase activity of the HDAC enzyme releases the fluorophore from the substrate.

  • The fluorescence intensity is measured using a microplate reader.

  • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

Visualizing Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

HDAC_Inhibition_Pathway HDACi HDAC Inhibitor (e.g., derived from 7-oxoheptanoate) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibition AcetylatedHistones Acetylated Histones HDAC->AcetylatedHistones Deacetylation HAT Histone Acetyltransferase (HAT) Histones Histones HAT->Histones Acetylation Histones->AcetylatedHistones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest & Apoptosis GeneExpression->CellCycleArrest

Caption: Hypothetical signaling pathway of an HDAC inhibitor.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Material (e.g., Tert-butyl 7-oxoheptanoate) Step1 Protection/Deprotection Steps Start->Step1 Step2 Coupling Reactions Step1->Step2 Purification Purification (e.g., Chromatography) Step2->Purification Characterization Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Assays (e.g., HDAC Inhibition) Characterization->InVitro Lead Compound CellBased Cell-Based Assays (Cytotoxicity) InVitro->CellBased InVivo In Vivo Studies (Animal Models) CellBased->InVivo

Caption: Generalized experimental workflow in drug discovery.

Alternatives to the Tert-butyl Group for Metabolic Stability

While the tert-butyl group is effective at blocking metabolism, its lipophilicity can sometimes be a disadvantage. Researchers have explored other groups to achieve metabolic stability with improved physicochemical properties. One notable alternative is the trifluoromethylcyclopropyl (Cp-CF3) group.

MoietyLogPIn Vitro Metabolic Stability (t1/2 in HLM)In Vivo Clearance (rat)
Tert-butyl 4.263 minHigh
Trifluoromethylcyclopropyl (Cp-CF3) 4.0114 minSubstantially Lower
(Data adapted from a study on finasteride analogs)[7]

The data indicates that replacing a tert-butyl group with a Cp-CF3 group can lead to a significant increase in metabolic stability both in vitro and in vivo, with a comparable lipophilicity.[7] This makes the Cp-CF3 group a valuable alternative for medicinal chemists to consider when optimizing lead compounds.

Conclusion

This compound stands as a valuable and versatile building block in the drug discovery arsenal. Its tert-butyl ester functionality offers a reliable strategy for developing prodrugs with enhanced metabolic stability and controlled release profiles. The 7-oxoheptanoate backbone provides a flexible scaffold for the synthesis of a diverse range of bioactive molecules, including promising anti-cancer agents like HDAC inhibitors. By understanding the comparative advantages and disadvantages of its constituent moieties and their alternatives, researchers can strategically employ this and similar intermediates to accelerate the development of next-generation therapeutics.

References

Navigating the Stability Maze: A Comparative Guide to Tert-butyl 7-oxoheptanoate Linker Behavior In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of a linker is a critical determinant of a drug conjugate's success. This guide provides a comparative analysis of the expected stability of the tert-butyl 7-oxoheptanoate linker in both laboratory settings (in vitro) and within a living organism (in vivo). While direct comparative data for this specific linker is limited in publicly available literature, this guide synthesizes established principles of ester stability and data from similar aliphatic ester linkers to offer a predictive comparison.

The this compound linker, a bifunctional molecule, offers a potentially straightforward approach for conjugating a drug to a carrier molecule. Its aliphatic chain provides spacing, while the ester and ketone functionalities offer points for chemical modification and potential cleavage. However, the central question for any researcher employing such a linker is: how will it behave in a biological environment? Will it prematurely release its payload, leading to off-target toxicity, or will it remain stable until it reaches its intended destination?

At a Glance: In Vitro vs. In Vivo Stability Expectations

The primary differentiating factor between in vitro and in vivo environments concerning ester linker stability is the presence and activity of a wide array of metabolic enzymes in the latter. While in vitro assays can simulate certain physiological conditions, they often lack the complexity of a whole organism's metabolic machinery.

FeatureIn Vitro StabilityIn Vivo StabilityKey Influencing Factors
Chemical Hydrolysis Can be controlled by pH and temperature of the buffer. Generally slow at physiological pH (7.4).Occurs, but generally at a slower rate compared to enzymatic hydrolysis.pH, Temperature
Enzymatic Hydrolysis Dependent on the specific enzymes (e.g., esterases) added to the medium. Can be highly variable.High potential for rapid cleavage by plasma and tissue esterases (e.g., carboxylesterases).[1][2][3]Presence and concentration of esterases, steric hindrance around the ester bond.
Metabolic Complexity Low. Limited to the components of the assay medium.High. Involves a complex interplay of plasma proteins, various enzymes in blood and tissues (liver, kidneys, etc.), and cellular uptake mechanisms.[2][4][5]Liver metabolism (cytochrome P450 enzymes), kidney clearance, protein binding.
Predictability High. Conditions are well-defined and controlled.Lower. Interspecies variations and complex physiological factors can lead to unexpected outcomes.Animal model used, route of administration, drug conjugate properties.
Typical Half-life Generally longer and dependent on assay conditions.Expected to be significantly shorter due to enzymatic activity.Specific drug conjugate, site of conjugation, and animal species.

The In Vitro Perspective: A Controlled Environment

In vitro stability studies are indispensable for the initial screening and characterization of a linker. These assays provide a baseline understanding of a linker's intrinsic chemical stability and its susceptibility to specific enzymatic degradation.

A common in vitro assay is the plasma stability test, where the drug-linker conjugate is incubated in plasma from a relevant species (e.g., mouse, rat, human) at 37°C. The disappearance of the parent conjugate and the appearance of cleavage products are monitored over time, typically by LC-MS/MS.

The stability of this compound in vitro will be primarily influenced by:

  • pH of the buffer: At physiological pH (7.4), chemical hydrolysis of the ester bond is expected to be relatively slow.

  • Presence of Esterases: The addition of purified esterases or incubation in plasma will likely lead to the cleavage of the tert-butyl ester. The rate of this cleavage will depend on the concentration and type of esterase used. Studies on other tert-butyl esters have shown their susceptibility to enzymatic hydrolysis.[1]

The In Vivo Reality: A Dynamic and Challenging Environment

Once introduced into a living organism, the this compound linker faces a much more complex and hostile environment. Its stability will be governed by a multitude of factors that are absent in a typical in vitro setup.

The primary threat to the stability of an ester linker in vivo is the high concentration and broad substrate specificity of plasma and tissue esterases, such as carboxylesterases.[2][3] These enzymes are highly efficient at hydrolyzing ester bonds, leading to the premature release of the conjugated drug. The tert-butyl group may offer some steric hindrance, potentially slowing down the rate of enzymatic cleavage compared to less bulky esters. However, it is generally expected that a simple aliphatic tert-butyl ester will be relatively labile in vivo.[1]

Beyond enzymatic cleavage in the bloodstream, the linker's fate is also influenced by:

  • Distribution: The physicochemical properties of the entire drug conjugate will determine its distribution to various tissues and organs.

  • Liver Metabolism: The liver is the primary site of drug metabolism, and the linker could be subject to modification by cytochrome P450 enzymes or other metabolic pathways.

  • Cellular Uptake and Intracellular Enzymes: If the drug conjugate is internalized by cells, it will be exposed to a different set of enzymes within the cytoplasm and lysosomes, which could also cleave the linker.

Experimental Protocols: Assessing Linker Stability

Objective comparison of in vitro and in vivo stability requires robust and well-defined experimental protocols.

In Vitro Plasma Stability Assay

Objective: To determine the rate of degradation of the this compound linker-drug conjugate in plasma.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of the test compound (drug-linker conjugate) in an appropriate solvent (e.g., DMSO).

  • Incubation: Add the stock solution to pre-warmed plasma (e.g., human, mouse) to a final concentration of 1-10 µM. The final concentration of the organic solvent should be low (<1%) to avoid protein precipitation.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate plasma proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and any major cleavage products.

  • Data Analysis: Plot the percentage of the parent compound remaining against time and calculate the half-life (t½) of the compound in plasma.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the in vivo stability and pharmacokinetic profile of the this compound linker-drug conjugate.

Methodology:

  • Animal Model: Use a suitable rodent model (e.g., mice or rats).

  • Dosing: Administer the drug-linker conjugate to the animals via a relevant route (e.g., intravenous bolus).

  • Blood Sampling: At predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect blood samples from the animals.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Extraction: Extract the drug conjugate and its metabolites from the plasma using a suitable method (e.g., protein precipitation or solid-phase extraction).

  • Analysis: Quantify the concentration of the intact drug conjugate and its major metabolites in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the concentration-time data and determine key parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½). The rate of disappearance of the intact conjugate provides a measure of its in vivo stability.[6][7]

  • Metabolite Identification: In parallel, analyze plasma and potentially urine and feces samples to identify the major cleavage products and metabolites of the linker-drug conjugate.[8][9]

Visualizing the Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

G cluster_0 In Vitro Stability cluster_1 In Vivo Stability Drug-Linker Conjugate Drug-Linker Conjugate Chemical Hydrolysis Chemical Hydrolysis Drug-Linker Conjugate->Chemical Hydrolysis Slow Enzymatic Hydrolysis (if added) Enzymatic Hydrolysis (if added) Drug-Linker Conjugate->Enzymatic Hydrolysis (if added) Variable Cleaved Drug Cleaved Drug Chemical Hydrolysis->Cleaved Drug Cleaved Linker Cleaved Linker Chemical Hydrolysis->Cleaved Linker Enzymatic Hydrolysis (if added)->Cleaved Drug Enzymatic Hydrolysis (if added)->Cleaved Linker Drug-Linker Conjugate_in_vivo Drug-Linker Conjugate Plasma Esterases Plasma Esterases Drug-Linker Conjugate_in_vivo->Plasma Esterases Rapid Liver Metabolism Liver Metabolism Drug-Linker Conjugate_in_vivo->Liver Metabolism Variable Tissue Esterases Tissue Esterases Drug-Linker Conjugate_in_vivo->Tissue Esterases Variable Cleaved Drug_in_vivo Cleaved Drug Plasma Esterases->Cleaved Drug_in_vivo Metabolites Metabolites Liver Metabolism->Metabolites

Figure 1: Conceptual overview of factors influencing linker stability.

G cluster_0 Experimental Workflow start Drug-Linker Conjugate Synthesis in_vitro In Vitro Stability Assay (Plasma Incubation) start->in_vitro in_vivo In Vivo Stability Study (Rodent PK) start->in_vivo lcms_vitro LC-MS/MS Analysis (Parent & Cleavage Products) in_vitro->lcms_vitro lcms_vivo LC-MS/MS Analysis (Parent, Metabolites, PK) in_vivo->lcms_vivo data_analysis Data Analysis & Comparison (Half-life, Clearance) lcms_vitro->data_analysis lcms_vivo->data_analysis conclusion Stability Assessment data_analysis->conclusion

Figure 2: Workflow for comparing in vitro and in vivo linker stability.

G start Linker Selection Decision q1 Is rapid payload release in circulation desired? start->q1 a1_yes Consider labile ester linkers (e.g., simple aliphatic esters) q1->a1_yes Yes q2 Is high stability in circulation and targeted release required? q1->q2 No end Final Linker Choice a1_yes->end a2_yes Explore more stable linkers (e.g., sterically hindered esters, non-ester linkers) q2->a2_yes Yes q3 Is intracellular cleavage a key requirement? q2->q3 No a2_yes->end a3_yes Investigate enzyme-cleavable linkers (e.g., peptide, glucuronide) q3->a3_yes Yes q3->end No a3_yes->end

Figure 3: Decision tree for linker selection based on stability.

Conclusion: A Balancing Act

The stability of the this compound linker, like any other linker, represents a delicate balance. While its synthesis may be straightforward, its utility in a drug delivery context is highly dependent on the desired pharmacokinetic profile of the final conjugate.

Based on the available evidence for similar ester-based linkers, it is reasonable to predict that This compound will exhibit significantly lower stability in vivo compared to in vitro due to the pervasive activity of esterases in a biological system.[1][2][3] This inherent lability may be advantageous for applications requiring rapid payload release but could be a significant drawback for targeted delivery strategies that necessitate a long circulation time.

Ultimately, the suitability of this linker for a specific application can only be determined through rigorous experimental evaluation using the protocols outlined in this guide. Researchers should carefully consider their therapeutic goals and the biological environment their drug conjugate will encounter to make an informed decision about linker selection. The insights provided here aim to guide that decision-making process by highlighting the critical differences between in vitro and in vivo stability and the experimental approaches needed to navigate this complex landscape.

References

Evaluating the Pharmacokinetic Properties of "Tert-butyl 7-oxoheptanoate"-Containing Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, understanding the pharmacokinetic profile of a molecule is paramount to its success. This guide provides a comparative evaluation of the predicted pharmacokinetic properties of molecules containing "Tert-butyl 7-oxoheptanoate" against well-characterized alternatives. Due to the limited publicly available data on "this compound" itself, this guide synthesizes information on the metabolism of its constituent moieties—the tert-butyl group and heptanoate esters—to project its likely in vivo behavior. This is contrasted with the established pharmacokinetic profiles of relevant comparator classes: other simple heptanoate esters, the medium-chain fatty acid valproic acid, and medium-chain triglycerides.

Executive Summary

Molecules incorporating a "this compound" scaffold are anticipated to exhibit unique pharmacokinetic characteristics. The bulky tert-butyl group is expected to confer a degree of metabolic stability by sterically hindering esterase-mediated hydrolysis. However, this group is also a known substrate for cytochrome P450 (CYP) enzymes, potentially leading to oxidative metabolism. The heptanoate portion, a medium-chain fatty acid ester, suggests that upon hydrolysis, the resulting 7-oxoheptanoic acid would likely undergo β-oxidation. This guide presents a detailed comparison of these predicted properties with those of established therapeutic agents, offering a framework for the rational design and evaluation of novel chemical entities based on this scaffold.

Comparative Pharmacokinetic Profiles

The following tables summarize the known pharmacokinetic parameters of relevant comparator molecules. This data serves as a benchmark for predicting the performance of "this compound"-containing compounds.

Table 1: Comparison of Predicted Properties of Heptanoate Esters and Known Properties of Valproic Acid

ParameterThis compound (Predicted)Simple Heptanoate Esters (e.g., Methyl/Ethyl) (Predicted)Valproic Acid (Known)
Absorption Moderate to high lipophilicity may favor oral absorption.Likely rapid absorption, similar to other simple esters.Rapid and complete absorption (>90% bioavailability).[1]
Distribution Moderate plasma protein binding expected.Low to moderate plasma protein binding.Highly protein bound (90-95% to albumin), with saturable binding.[2][3]
Metabolism - Slower ester hydrolysis due to sterically hindered tert-butyl group.- Susceptible to CYP-mediated oxidation of the tert-butyl group (e.g., by CYP2A6, CYP2E1).- Resulting 7-oxoheptanoic acid likely undergoes β-oxidation.- Rapid hydrolysis by plasma and tissue esterases.- Resulting 7-oxoheptanoic acid undergoes β-oxidation.- Major pathways: Glucuronidation (~50%) and mitochondrial β-oxidation (~40%).- Minor pathway: CYP-mediated oxidation (~10%).[1]
Excretion Metabolites excreted primarily in urine.Metabolites excreted primarily in urine.Metabolites excreted primarily in urine.[2][3]
Half-life (t½) Potentially longer than simple esters due to slower hydrolysis.Expected to be short due to rapid hydrolysis.12-16 hours in adults.[1]
Clearance Expected to be moderate, influenced by the rate of CYP-mediated oxidation.Expected to be high due to rapid ester hydrolysis.6-10 mL/h/kg.[1]

Table 2: Comparison with Medium-Chain Fatty Acids (MCFAs) and Triglycerides (MCTs)

Parameter"this compound"-derived 7-oxoheptanoic acid (Predicted)Medium-Chain Fatty Acids (MCFAs) (Known)
Absorption Formed systemically after ester hydrolysis.Rapidly absorbed from the small intestine.[4]
Distribution Distributed throughout the body.Transported to the liver via the portal vein.[4]
Metabolism Primarily β-oxidation.Undergo β-oxidation in the liver for energy production.[4]
Special Properties N/AServe as a rapid energy source.[5]

Predicted Metabolic Pathways

The metabolic fate of a "this compound"-containing molecule is predicted to follow two main pathways, as illustrated in the diagram below. The initial step is likely to be either the hydrolysis of the ester bond or the oxidation of the tert-butyl group.

Predicted Metabolic Pathways of this compound cluster_0 Phase I Metabolism cluster_1 Phase II / Further Metabolism This compound This compound 7-Oxoheptanoic Acid 7-Oxoheptanoic Acid This compound->7-Oxoheptanoic Acid Esterases Tert-butanol Tert-butanol This compound->Tert-butanol Esterases Oxidized Tert-butyl Metabolite Oxidized Tert-butyl Metabolite This compound->Oxidized Tert-butyl Metabolite CYP450 Enzymes (e.g., CYP2A6, CYP2E1) β-Oxidation Products β-Oxidation Products 7-Oxoheptanoic Acid->β-Oxidation Products β-Oxidation Glucuronide Conjugate Glucuronide Conjugate Tert-butanol->Glucuronide Conjugate UGTs

Caption: Predicted metabolic pathways for this compound.

Experimental Protocols

To empirically determine the pharmacokinetic properties of "this compound"-containing molecules, a series of in vitro and in vivo experiments are recommended.

In Vitro Metabolic Stability Assessment in Human Liver Microsomes

Objective: To determine the rate of metabolism of the test compound by phase I enzymes, primarily cytochrome P450s.

Methodology:

  • Incubation: The test compound (typically 1 µM) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Cofactor: The reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

In Vitro Metabolic Stability Workflow Test Compound Test Compound Incubation (37°C) Incubation (37°C) Test Compound->Incubation (37°C) Human Liver Microsomes Human Liver Microsomes Human Liver Microsomes->Incubation (37°C) Add NADPH Add NADPH Incubation (37°C)->Add NADPH Time-point Sampling Time-point Sampling Add NADPH->Time-point Sampling Quench Reaction Quench Reaction Time-point Sampling->Quench Reaction LC-MS/MS Analysis LC-MS/MS Analysis Quench Reaction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for in vitro metabolic stability assessment.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of the test compound after oral administration.

Methodology:

  • Animals: Male Sprague-Dawley rats (n=3-5 per time point or in a serial sampling design) are used.

  • Dosing: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples are collected via the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., K2EDTA), and plasma is separated by centrifugation.

  • Sample Analysis: Plasma concentrations of the parent drug and any major metabolites are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key parameters such as Cmax, Tmax, AUC, t½, clearance (CL/F), and volume of distribution (Vd/F).

In Vivo Pharmacokinetic Study Workflow Dose Formulation Dose Formulation Oral Gavage to Rats Oral Gavage to Rats Dose Formulation->Oral Gavage to Rats Serial Blood Sampling Serial Blood Sampling Oral Gavage to Rats->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling

Caption: Workflow for a typical in vivo pharmacokinetic study.

Conclusion

References

Safety Operating Guide

Proper Disposal of Tert-butyl 7-oxoheptanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the proper disposal procedures for tert-butyl 7-oxoheptanoate.

Immediate Safety and Logistical Information

A thorough search for a specific Safety Data Sheet (SDS) for this compound (CAS No. 2168454-35-9) did not yield a definitive document outlining its specific hazardous properties. In the absence of a specific SDS, this chemical must be handled and disposed of with the assumption that it is hazardous. The following procedures are based on general best practices for unknown or novel chemical substances and should be followed to ensure safety.

Core Disposal Plan: A Step-by-Step Guide

1. Waste Identification and Labeling:

  • Treat this compound as a hazardous waste.

  • All containers holding this waste must be clearly labeled with the full chemical name: "this compound" and the words "Hazardous Waste."

  • Include the date of waste generation and the name of the principal investigator or laboratory supervisor.

2. Container Requirements:

  • Use a chemically compatible container for waste collection. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

  • Ensure the container is in good condition, free from leaks or cracks.

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.

3. Segregation and Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Segregate the waste from incompatible materials. As a precaution, store it away from strong oxidizing agents, acids, and bases.

  • The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.

4. Disposal Request and Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.

  • Provide the EHS office with all available information about the chemical, including its name, quantity, and any known properties.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

Due to the unavailability of a specific Safety Data Sheet for this compound, a quantitative data table on its specific hazards (e.g., LD50, flash point, permissible exposure limits) cannot be provided. It is imperative to handle this compound with high caution, assuming it may be flammable, toxic, and an environmental hazard.

Data PointValue
LD50 (Oral) Data Not Available
Flash Point Data Not Available; Assume to be Flammable
Permissible Exposure Limit Data Not Available
Environmental Hazards Data Not Available; Avoid environmental release

Experimental Protocols

No specific experimental protocols for the neutralization or disposal of this compound were found in the conducted search. The primary protocol is to follow the institutional guidelines for hazardous waste disposal as outlined by the EHS office.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A Generation of This compound Waste B Is a specific SDS available? A->B C Follow SDS-specific disposal instructions. B->C Yes D Treat as Hazardous Waste (Assume Flammable, Toxic, Environmental Hazard) B->D No E Select Chemically Compatible Waste Container D->E F Label Container: 'Hazardous Waste' 'this compound' Date & PI Name E->F G Store in Designated Satellite Accumulation Area with Secondary Containment F->G H Segregate from Incompatible Materials G->H I Contact Environmental Health & Safety (EHS) for Hazardous Waste Pickup H->I J EHS Collects and Disposes of Waste Compliantly I->J

Caption: Disposal workflow for this compound.

Disclaimer: This information is provided as a general guide in the absence of a specific Safety Data Sheet. It is not a substitute for the expert guidance of your institution's Environmental Health and Safety professionals. Always consult with your EHS office for specific disposal requirements and procedures at your facility.

Personal protective equipment for handling Tert-butyl 7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Tert-butyl 7-oxoheptanoate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-Resistant GlovesButyl rubber gloves are strongly recommended as they offer excellent resistance to ketones and esters.[1][2] Nitrile gloves should be avoided as they provide poor resistance to ketones.[1][3][4]
Eye Protection Safety Glasses with Side Shields or GogglesEssential to protect against splashes. In cases of significant splash risk, a face shield should be worn in addition to goggles.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against minor spills and contamination of personal clothing.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or aerosols.[5]
Operational Plan: Step-by-Step Handling Procedure

Following a systematic procedure for handling this compound is critical to maintaining a safe laboratory environment.

  • Preparation :

    • Ensure the work area within the chemical fume hood is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station before beginning work.

    • Have appropriate spill containment materials readily accessible.

  • Handling :

    • Don the appropriate PPE as outlined in the table above.

    • Carefully open the container of this compound within the fume hood.

    • Use appropriate laboratory equipment (e.g., pipettes, glassware) to transfer the chemical.

    • Avoid direct contact with the skin and eyes.[5]

    • Keep the container tightly closed when not in use to minimize vapor release.[6][7]

  • Post-Handling :

    • Upon completion of the work, securely close the container.

    • Wipe down the work area in the fume hood with an appropriate solvent.

    • Properly remove and dispose of gloves.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • All unused this compound and any solutions containing it should be collected in a designated, properly labeled hazardous waste container.

    • The waste container should be kept closed and stored in a well-ventilated, designated waste accumulation area.

  • Contaminated Materials :

    • Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be disposed of as hazardous waste in a separate, clearly labeled solid waste container.

  • Regulatory Compliance :

    • All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_area Prepare Fume Hood prep_ppe->prep_area prep_safety Locate Safety Equipment prep_area->prep_safety handle_open Open Container prep_safety->handle_open handle_transfer Transfer Chemical handle_open->handle_transfer handle_close Close Container handle_transfer->handle_close disp_liquid Collect Liquid Waste handle_transfer->disp_liquid post_clean Clean Work Area handle_close->post_clean post_dispose_gloves Dispose of Gloves post_clean->post_dispose_gloves post_wash Wash Hands post_dispose_gloves->post_wash disp_solid Collect Solid Waste post_dispose_gloves->disp_solid disp_ehs Follow EHS Guidelines disp_liquid->disp_ehs disp_solid->disp_ehs

Workflow for Safe Handling and Disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.